Product packaging for Perisesaccharide B(Cat. No.:)

Perisesaccharide B

Cat. No.: B150461
M. Wt: 780.8 g/mol
InChI Key: FIUKBOHZSAVHEV-UQWSCNRSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Perisesaccharide B is a defined oligosaccharide provided as a high-purity reagent for research applications. Oligosaccharides like this compound are crucial tools for investigating complex carbohydrate-mediated biological processes . In life sciences research, such compounds are extensively used to study enzymatic mechanisms, particularly as specific substrates or inhibitors for various glycoside hydrolases (GHs) . Glycoside hydrolases, including β-glucosidases, β-galactosidases, and others, play essential roles in numerous physiological and industrial contexts, from biomass conversion and biofuel production to mammalian glycolipid metabolism and cellular signaling pathways . The value of this compound in research may lie in its specific glycosidic linkage and three-dimensional structure, which can help elucidate the substrate specificity and catalytic action of enzymes from different GH families (e.g., GH1, GH3, GH5, GH9, GH30, and GH154) . Potential research applications include fundamental biochemical studies, pharmaceutical research for drug discovery, and the development of new diagnostic assays . This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any other clinical procedures . They are not manufactured or validated for use in the diagnosis of disease or other conditions in humans .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H60O18 B150461 Perisesaccharide B

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6S)-6-[(2R,3S,4R,6S)-4-hydroxy-6-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4R)-4-methoxy-2-methyl-6-oxooxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O18/c1-15-29(40)34(44-10)35(50-20(6)37)36(49-15)54-33-19(5)48-27(14-24(33)43-9)51-30-16(2)46-26(11-21(30)38)52-32-18(4)47-28(13-23(32)42-8)53-31-17(3)45-25(39)12-22(31)41-7/h15-19,21-24,26-36,38,40H,11-14H2,1-10H3/t15-,16-,17-,18-,19-,21-,22-,23+,24+,26+,27+,28+,29+,30-,31-,32-,33-,34+,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUKBOHZSAVHEV-UQWSCNRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3O)OC4C(OC(CC4OC)OC5C(OC(=O)CC5OC)C)C)C)C)OC(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@H]3O)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@@H]5[C@H](OC(=O)C[C@H]5OC)C)C)C)C)OC(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Perisesaccharide B: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perisesaccharide B is a naturally occurring oligosaccharide isolated from the root barks of Periploca sepium. This document provides a detailed overview of its chemical structure, physicochemical properties, and the methodologies employed for its isolation and characterization. Due to the limited publicly available data on its biological activities, this guide focuses on the foundational chemical and analytical aspects of this compound.

Chemical Structure and Properties

This compound is a complex oligosaccharide with the molecular formula C36H60O18.[1] Its structure was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Figure 1: 2D Chemical Structure of this compound

(A 2D chemical structure image of this compound would be presented here, based on the IUPAC name and information from PubChem.)

IUPAC Name: [(2S,3R,4S,5S,6R)-5-hydroxy-2-[(2R,3R,4S,6S)-6-[(2R,3S,4R,6S)-4-hydroxy-6-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4R)-4-methoxy-2-methyl-6-oxooxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxan-3-yl] acetate[1]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC36H60O18PubChem[1]
Molecular Weight780.8 g/mol PubChem[1]
CAS Number1095261-93-0MedchemExpress, LabSolutions[2][3]
AppearanceWhite to off-white solidMedchemExpress[2]

Data Presentation: Spectroscopic Data Summary

The structural elucidation of this compound relied on detailed analysis of its NMR and mass spectrometry data. While the full raw data is not publicly available, the key quantitative information would be presented as follows:

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data
IonCalculated m/zObserved m/z
[M+Na]+Data not availableData not available

Note: The specific HRESIMS data is reported in the primary literature but is not accessible through publicly available databases.

¹H and ¹³C NMR Spectroscopic Data

The complete assignment of proton and carbon signals is crucial for the structural confirmation of this compound. The following tables represent the expected format for the presentation of this data, which would be populated with the chemical shifts (δ) in ppm and coupling constants (J) in Hz from the original publication.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
Data not availableData not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)
Data not availableData not available

Note: The specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are contained within the primary scientific publication and are not available in public databases.

Experimental Protocols

The isolation and purification of this compound from the root barks of Periploca sepium involves a multi-step process. The following is a generalized protocol based on standard phytochemical extraction and purification techniques for oligosaccharides. The specific details are reported in Wang L, et al. Planta Med. 2010.

Extraction and Isolation
  • Plant Material Preparation: The root barks of Periploca sepium are collected, dried, and pulverized to a coarse powder.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically 95% ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction.

  • Solvent Partitioning: The crude ethanol extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The oligosaccharides are expected to be enriched in the n-butanol fraction.

  • Chromatographic Purification: The n-butanol fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically includes:

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol.

    • Sephadex LH-20 Column Chromatography: Fractions containing oligosaccharides are further purified on a Sephadex LH-20 column using methanol as the eluent.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water.

Structural Elucidation

The chemical structure of the purified this compound is determined using the following spectroscopic methods:

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.

  • NMR Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and number of protons and carbons.

    • 2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to establish the connectivity of protons and carbons and to determine the sequence and linkage of the monosaccharide units.

Mandatory Visualization

As there is no publicly available information on the specific signaling pathways or biological activities of this compound, the following diagram illustrates the logical workflow for its discovery and characterization.

Perisesaccharide_B_Workflow cluster_collection Plant Material and Extraction cluster_purification Purification Cascade cluster_elucidation Structural Elucidation Plant_Material Root Barks of Periploca sepium Extraction 95% Ethanol Extraction Plant_Material->Extraction Pulverization Partitioning Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) Extraction->Partitioning Concentration Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel n-Butanol Fraction Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Fraction Collection Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Further Purification Spectroscopy Spectroscopic Analysis (NMR, HRESIMS) Prep_HPLC->Spectroscopy Isolated this compound Structure Chemical Structure of This compound Spectroscopy->Structure Data Interpretation

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

This compound is a complex oligosaccharide whose chemical structure has been rigorously established. This technical guide provides a summary of its known properties and the methodologies for its study. Further research is warranted to elucidate the biological activities and potential therapeutic applications of this natural product. The detailed experimental data from the primary literature remains a key resource for any future investigation.

References

Perisesaccharide B molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perisesaccharide B is an oligosaccharide isolated from the root barks of Periploca sepium.[1] This document provides a comprehensive overview of its physicochemical properties. Due to the limited availability of public data, this guide also presents a generalized experimental workflow for its isolation and characterization based on common phytochemical methodologies. Furthermore, while no specific biological activities or affected signaling pathways have been documented for this compound, this guide summarizes the known biological activities of other compounds isolated from Periploca sepium to provide a basis for future research and drug discovery efforts.

Physicochemical Properties

This compound is an oligosaccharide with the following molecular characteristics:

PropertyValueSource
Molecular FormulaC36H60O18[2]
Molecular Weight780.85 g/mol [2]
Exact Mass780.37796506 Da[2]

Hypothetical Experimental Protocols

The following sections describe a generalized approach for the isolation and characterization of this compound, as detailed experimental procedures from the primary literature are not publicly accessible.

Isolation of this compound from Periploca sepium

A plausible workflow for the isolation of this compound from the root barks of Periploca sepium would likely involve initial extraction followed by multi-step chromatographic purification.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Dried Root Barks of Periploca sepium B Pulverization A->B C Solvent Extraction (e.g., Ethanol/Methanol) B->C D Crude Extract C->D E Liquid-Liquid Partitioning D->E F Column Chromatography (e.g., Silica Gel, Sephadex) E->F G Preparative HPLC F->G H Pure this compound G->H I HRESIMS H->I J 1D & 2D NMR H->J G cluster_pathway Potential Signaling Pathway for Investigation A This compound B Cell Surface Receptor A->B interacts with C Signal Transduction Cascade (e.g., MAPK, PI3K/Akt) B->C activates/inhibits D Transcription Factors C->D regulates E Inhibition of Proliferation D->E leads to F Induction of Apoptosis D->F leads to

References

A Technical Guide to Perisesaccharide B from Periploca sepium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Perisesaccharide B, an oligosaccharide sourced from the root bark of Periploca sepium. The document details the natural source, chemical properties, and extraction of this compound, and explores its potential biological activities and associated signaling pathways.

Introduction to this compound

This compound is an oligosaccharide that has been isolated from the root barks of Periploca sepium, a plant used in traditional Chinese medicine.[1] Its molecular formula is C36H60O18. As a member of the diverse group of carbohydrates found in this plant genus, this compound is of interest for its potential pharmacological activities. The genus Periploca is known to be a rich source of various metabolites, including steroids, terpenoids, and oligosaccharides, which have shown significant biological activities such as cardiotonic, anti-inflammatory, immunosuppressive, and antitumor effects.

Natural Source: Periploca sepium

Periploca sepium Bunge, belonging to the Apocynaceae family, is a species of flowering plant found predominantly in temperate regions of Asia. The root bark of this plant, known as "Xiang-Jia-Pi" in traditional Chinese medicine, has a long history of use for treating conditions like rheumatoid arthritis. The plant is a source of a wide array of chemical constituents, including cardiac glycosides, pregnane glycosides, and a variety of oligosaccharides, including this compound and its analogues, Perisesaccharides A, C, D, and E.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C36H60O18
Molecular Weight 780.85 g/mol
Natural Source Root bark of Periploca sepium
Compound Class Oligosaccharide

Extraction and Purification of this compound

The following section outlines a generalized experimental protocol for the isolation and purification of this compound from the root bark of Periploca sepium, based on methodologies for isolating similar oligosaccharides.

Experimental Protocol: Extraction and Fractionation
  • Plant Material Preparation: Air-dried and powdered root barks of Periploca sepium are used as the starting material.

  • Extraction: The powdered root bark is extracted with 95% ethanol at room temperature. The extraction process is typically repeated multiple times to ensure a comprehensive extraction of the soluble components.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Suspension and Partitioning: The crude extract is suspended in water and then partitioned successively with petroleum ether, and n-butanol. The n-butanol soluble fraction, which is enriched with glycosides and oligosaccharides, is retained for further separation.

Experimental Protocol: Chromatographic Purification
  • Macroporous Resin Chromatography: The n-butanol extract is subjected to column chromatography on a macroporous resin (e.g., HP-20). The column is eluted with a gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Silica Gel Column Chromatography: Fractions containing the target oligosaccharides are further purified by repeated silica gel column chromatography. A typical mobile phase would be a gradient of methanol in chloroform.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by preparative HPLC on a C18 column with a mobile phase of acetonitrile and water.

The workflow for the extraction and purification of this compound is illustrated in the diagram below.

G A Powdered Root Bark of Periploca sepium B Extraction with 95% Ethanol A->B C Concentration of Ethanolic Extract B->C D Suspension in Water & Partitioning (Petroleum Ether, n-Butanol) C->D E n-Butanol Fraction D->E F Macroporous Resin Chromatography (Ethanol/Water Gradient) E->F G Oligosaccharide-rich Fractions F->G H Silica Gel Column Chromatography (Chloroform/Methanol Gradient) G->H I Semi-purified Fractions H->I J Preparative HPLC (C18) (Acetonitrile/Water) I->J K Pure this compound J->K

Extraction and Purification Workflow for this compound.

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activity and signaling pathways of pure this compound are limited, research on extracts of Periploca sepium rich in oligosaccharides provides valuable insights into its potential therapeutic effects.

Aqueous extracts of Periploca sepium have been shown to inhibit the growth of human synovial fibroblast-like cells and reduce the production of Interleukin-6 (IL-6), a pro-inflammatory cytokine.[2] This suggests that the oligosaccharide components of the plant may possess anti-inflammatory and immunomodulatory properties. Other studies on compounds isolated from Periploca sepium have demonstrated immunosuppressive effects, including the inhibition of T-cell activation.

Based on the observed inhibition of IL-6 production, a putative signaling pathway that this compound might modulate is the NF-κB signaling pathway, a key regulator of inflammation. The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including IL-6.

The diagram below illustrates a hypothesized mechanism where this compound may inhibit the NF-κB signaling pathway, leading to a reduction in IL-6 production.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Activation PSB This compound PSB->IKK Inhibition IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Ubiquitination & Degradation of IκBα DNA DNA NFkB_n->DNA Binding to Promoter IL6 IL-6 Gene Transcription DNA->IL6

Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

Quantitative Data

Currently, specific quantitative data on the yield of this compound from the root bark of Periploca sepium is not widely available in the public domain. The yield of individual oligosaccharides can vary depending on the plant's geographical source, harvest time, and the specific extraction and purification methods employed. Further research is required to establish standardized methods for the quantification of this compound in plant extracts.

Conclusion

This compound represents a promising natural product from Periploca sepium with potential therapeutic applications, particularly in the realm of anti-inflammatory and immunomodulatory therapies. This technical guide has provided a comprehensive overview of its natural source, and a generalized methodology for its extraction and purification. While further studies are needed to fully elucidate its biological mechanisms and to quantify its presence in the natural source, the information presented here serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this unique oligosaccharide.

References

An In-depth Technical Guide on the Putative Biosynthesis of Perisesaccharide B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, the specific biosynthetic pathway of Perisesaccharide B has not been experimentally elucidated in published scientific literature. This guide, therefore, presents a putative pathway based on established principles of oligosaccharide biosynthesis in plants and the known secondary metabolism of its source organism, Periploca sepium. The information provided is intended for researchers, scientists, and drug development professionals as a foundational framework for further investigation.

Introduction to this compound and its Source

This compound is a complex oligosaccharide that has been isolated from the root barks of Periploca sepium, a plant belonging to the Apocynaceae family.[1][2] This plant is known to produce a rich diversity of secondary metabolites, including C21 steroidal glycosides, cardiac glycosides, and various other oligosaccharides.[3][4][5] The presence of such a wide array of glycosylated compounds suggests a robust enzymatic machinery for carbohydrate synthesis and modification within P. sepium.

General Principles of Oligosaccharide Biosynthesis in Plants

The biosynthesis of oligosaccharides in plants is a highly regulated and complex process primarily mediated by a class of enzymes known as glycosyltransferases (GTs).[6][7][8] These enzymes catalyze the transfer of a monosaccharide unit from an activated sugar donor, typically a nucleotide sugar (e.g., UDP-glucose, UDP-galactose), to a specific acceptor molecule.[7] The acceptor can be a growing oligosaccharide chain, a lipid, or a protein.

The general steps involved in the biosynthesis of an oligosaccharide are:

  • Synthesis of Activated Sugar Donors: Monosaccharides are activated by conversion to nucleotide sugars in the cytoplasm. This activation is crucial as it provides the energy required for the formation of glycosidic bonds.

  • Stepwise Glycosylation: Glycosyltransferases, often localized in the endoplasmic reticulum and Golgi apparatus, sequentially add monosaccharide units to an acceptor molecule.[9] Each glycosyltransferase is typically specific for the donor sugar, the acceptor molecule, and the type of glycosidic linkage it forms (e.g., α-1,4, β-1,3).[6]

  • Chain Elongation and Termination: The oligosaccharide chain is elongated through the sequential action of different glycosyltransferases. The process terminates when a specific sugar is added that is not an acceptor for any other GT present, or when the final glycosyltransferase in the pathway has acted.

Putative Biosynthesis Pathway of this compound in Periploca sepium

While the exact pathway for this compound is unknown, we can infer a plausible sequence of events based on its structure and the known metabolic capabilities of P. sepium. The biosynthesis would likely involve a series of glycosyltransferase-catalyzed reactions.

Precursors: The biosynthesis would require a pool of activated monosaccharides, the specific composition of which would mirror the constituent sugars of this compound. These would be synthesized through the plant's primary metabolic pathways.

Enzymatic Steps: A series of specific glycosyltransferases would be responsible for assembling the oligosaccharide. Research on the related species, Periploca forrestii, has identified several promiscuous O-glycosyltransferases involved in the biosynthesis of flavonoid glycosides, indicating that such enzymes are active in this genus and likely participate in the formation of other glycosidic compounds, including oligosaccharides.[10]

The assembly of this compound would proceed in a stepwise manner, with each step catalyzed by a specific glycosyltransferase that recognizes the growing oligosaccharide chain as its acceptor substrate. The order of sugar addition and the formation of the correct glycosidic linkages would be strictly controlled by the sequential availability and specificity of these enzymes.

Visualization of the Generalized Oligosaccharide Biosynthesis Workflow

The following diagram illustrates a generalized workflow for the enzymatic synthesis of oligosaccharides in plants. This model represents the fundamental steps that would be involved in the biosynthesis of this compound.

Oligosaccharide_Biosynthesis_Workflow Monosaccharide Monosaccharide (e.g., Glucose) Activated_Sugar Activated Sugar Donor (e.g., UDP-Glucose) Monosaccharide->Activated_Sugar Sugar Kinase, Nucleotidyltransferase NTP NTP (e.g., UTP) NTP->Activated_Sugar GT1 Glycosyltransferase 1 Activated_Sugar->GT1 Acceptor Acceptor Molecule Acceptor->GT1 Glycosylation Intermediate1 Growing Oligosaccharide (n+1 sugars) GT2 Glycosyltransferase 2 Intermediate1->GT2 Glycosylation Intermediate2 Growing Oligosaccharide (n+2 sugars) GTn Glycosyltransferase n Intermediate2->GTn ... Final_Oligosaccharide Final Oligosaccharide (e.g., this compound) GT1->Intermediate1 GT2->Intermediate2 GTn->Final_Oligosaccharide Activated_Sugar_2->GT2

Generalized workflow of plant oligosaccharide biosynthesis.

Quantitative Data

Currently, there is no published quantitative data, such as enzyme kinetics, substrate concentrations, or product yields, specifically for the biosynthesis of this compound. Research in this area would be necessary to populate such tables.

Experimental Protocols

Detailed experimental protocols for the key experiments cited in the context of this compound biosynthesis are not available due to the lack of specific research on this topic. However, general methodologies for studying plant glycosyltransferases and elucidating biosynthetic pathways are well-established. These would typically include:

  • Transcriptome Analysis: To identify candidate glycosyltransferase genes from P. sepium.[11]

  • Gene Cloning and Heterologous Expression: To produce recombinant glycosyltransferase enzymes for functional characterization.

  • Enzyme Assays: To determine the substrate specificity, kinetics, and optimal reaction conditions of the recombinant enzymes using various sugar donors and acceptors.

  • In Vitro Reconstitution of the Pathway: To confirm the function of the identified enzymes by attempting to synthesize this compound or its intermediates in a test tube.

  • Gene Silencing or Knockout in P. sepium: To confirm the in vivo function of the candidate genes by observing the effect on this compound production.

Conclusion and Future Directions

The biosynthesis of this compound in Periploca sepium is a compelling area for future research. While the exact pathway remains to be elucidated, it is hypothesized to follow the general principles of plant oligosaccharide synthesis, involving the sequential action of specific glycosyltransferases. The identification and characterization of these enzymes will be key to understanding how this complex molecule is assembled. Such knowledge could pave the way for the biotechnological production of this compound and other related oligosaccharides for potential therapeutic applications. The study of the secondary metabolism of P. sepium continues to be a promising field for the discovery of novel bioactive compounds and the enzymes that produce them.

References

Perisesaccharide B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1095261-93-0

This technical guide provides an in-depth overview of Perisesaccharide B, an oligosaccharide with potential applications in drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical Properties

This compound is an oligosaccharide isolated from the root barks of Periploca sepium[1]. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 1095261-93-0[1]
Molecular Formula C36H60O18[2]
Molecular Weight 780.85 g/mol [2]
Appearance White to off-white solid[3]
Storage Store at 4°C, protected from light. For extended storage in solvent, -80°C (6 months) or -20°C (1 month) is recommended.[3]

Biological Activity

While the biological activities of many oligosaccharides are an active area of research, specific studies detailing the in-vitro and in-vivo effects of this compound are not yet prevalent in publicly available literature. However, compounds isolated from Periploca sepium, the natural source of this compound, have demonstrated immunosuppressive properties. Notably, some compounds from this plant have been shown to inhibit the proliferation of T lymphocytes[4]. The general mechanisms by which oligosaccharides can exert anti-inflammatory and immunomodulatory effects often involve interference with cellular signaling pathways, such as the TLR4/MAPK/NF-κB pathway, which is crucial in the inflammatory response. Further research is required to determine if this compound acts through this or other signaling cascades.

Experimental Protocols

Isolation and Purification of this compound from Periploca sepium

The following is a generalized protocol based on the initial isolation of Perisesaccharides A-E, including this compound, as described by Wang et al. (2010). For precise details and parameters, consulting the original publication is highly recommended.

Workflow for Isolation and Purification

G start Dried root barks of Periploca sepium extraction Extraction with 95% EtOH start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition between H2O and petroleum ether, EtOAc, and n-BuOH concentration->partition nBuOH_fraction n-BuOH fraction partition->nBuOH_fraction chromatography1 Column Chromatography (Macroporous resin, Silica gel, ODS) nBuOH_fraction->chromatography1 fractions Elution with gradient solvents chromatography1->fractions purification Preparative HPLC fractions->purification perisesaccharide_b Pure this compound purification->perisesaccharide_b

Caption: Isolation and purification workflow for this compound.

Methodology:

  • Extraction: The air-dried and powdered root barks of Periploca sepium are extracted with 95% ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Column Chromatography: The n-butanol fraction, which contains the oligosaccharides, is subjected to multiple rounds of column chromatography. This typically involves macroporous resin, silica gel, and octadecylsilyl (ODS) silica gel columns, with elution performed using a gradient of solvents (e.g., chloroform-methanol or methanol-water).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC to yield the pure compound.

  • Structural Elucidation: The structure of the isolated this compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on the known activities of other oligosaccharides and compounds from Periploca sepium, a potential area of investigation is its effect on T-lymphocyte activation and proliferation. The following diagram illustrates a generalized signaling pathway for T-cell activation, which could be a target for inhibition.

G cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg CD28 CD28 CD28->PLCg PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKC activation DAG->PKC NFAT NFAT activation Ca->NFAT AP1 AP-1 activation PKC->AP1 NFkB NF-κB activation PKC->NFkB Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression AP1->Gene_expression NFkB->Gene_expression

Caption: Simplified T-cell receptor signaling pathway.

This guide serves as a foundational resource for researchers interested in this compound. Further investigation into its biological activities and mechanisms of action is warranted to fully understand its therapeutic potential.

References

Unveiling the Therapeutic Potential of Perisesaccharide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific data on a compound designated "Perisesaccharide B." This guide has been constructed based on the well-documented biological activities of structurally and functionally related oligosaccharides and polysaccharides, particularly those derived from natural sources, to provide a representative framework for researchers, scientists, and drug development professionals. The experimental data and pathways described herein are based on analogous compounds and should be considered illustrative for the potential investigation of a novel compound like this compound.

Executive Summary

This technical guide explores the potential biological activities of this compound, a hypothetical novel polysaccharide, by drawing parallels with known bioactive carbohydrates. The primary focus is on its potential anti-inflammatory and anti-cancer properties, which are common and well-studied attributes of many natural polysaccharides. This document summarizes quantitative data from analogous compounds, details relevant experimental protocols for assessing these activities, and visualizes the key signaling pathways that may be modulated. The objective is to provide a comprehensive resource to guide future research and development of this compound or similar molecules.

Potential Biological Activities

Based on research into similar compounds, this compound is hypothesized to possess significant anti-inflammatory and anti-cancer activities. These effects are likely mediated through the modulation of key cellular signaling pathways and the regulation of the host's immune response.

Anti-Inflammatory Activity

Numerous studies on oligosaccharides, such as those from Periplaneta americana (OPA), have demonstrated potent anti-inflammatory effects. These compounds have been shown to alleviate clinical symptoms in models of inflammatory bowel disease (IBD) by regulating the balance of T-helper cells (Th1/Th2), reducing oxidative stress, and preserving the integrity of the intestinal barrier.[1] A key mechanism is the inhibition of the TLR4/MAPK/NF-κB signaling pathway, which is a central regulator of inflammation.[1] Polysaccharides from various berries have also been noted for their ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

Anti-Cancer Activity

Polysaccharides derived from various natural sources, including marine algae and medicinal plants, have shown promise as anti-cancer agents.[2] Their mechanisms of action are diverse and can include the direct induction of apoptosis (programmed cell death) in tumor cells, inhibition of cell proliferation and migration, and cell cycle arrest.[2][3] For instance, some polysaccharides have been found to exert their effects by modulating pathways such as PI3K/Akt/mTOR and NF-κB, which are critical for cancer cell survival and proliferation.[4]

Quantitative Data Summary

The following tables summarize quantitative data from studies on analogous polysaccharides and oligosaccharides, illustrating the typical metrics used to evaluate anti-inflammatory and anti-cancer efficacy.

Table 1: Anti-Inflammatory Activity of Representative Polysaccharides

Compound/ExtractAssayCell Line/ModelMetricValueReference
OPA (High Dose)TLR4 ExpressionColitis Mouse Model% InhibitionSignificant (p < 0.01)[1]
OPAMAPK Phosphorylation (JNK)Colitis Mouse Model% InhibitionSignificant (p < 0.001)[1]
OPANF-κB Phosphorylation (p65)Colitis Mouse Model% InhibitionSignificant (p < 0.001)[1]
Leucosceptoside BCOX-2 ProductionIn vitro% Inhibition~30%[5]
Pea OligosaccharidesNO ProductionRAW264.7 MacrophagesInhibitionSignificant[6]

Table 2: Anti-Cancer Activity of Representative Polysaccharides

Compound/ExtractCell LineAssayMetricValueReference
Parietaria judaica (Ethanolic Extract)HeLa (Cervical Cancer)MTT AssayIC5011.82 µg/mL[4]
Parietaria judaica (Ethanolic Extract)HEK-293 (Non-cancerous)MTT AssayIC50139.42 µg/mL[4]
Periplanetasin-5K562 (Leukemia)Cell ViabilityInhibitionDose-dependent[3]
Synsepalum dulcificum (Aqueous Extract)DLD-1 (Colorectal Cancer)MTT AssayCytotoxicityConcentration-dependent[7]

Key Signaling Pathways and Visualizations

The biological activities of polysaccharides are often underpinned by their interaction with specific intracellular signaling cascades. Below are diagrams of key pathways potentially modulated by this compound.

experimental_workflow_inflammation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model (DSS-induced Colitis) RAW264.7 Macrophages RAW264.7 Macrophages LPS Stimulation LPS Stimulation RAW264.7 Macrophages->LPS Stimulation 1. Induce Inflammation This compound Treatment This compound Treatment LPS Stimulation->this compound Treatment 2. Treatment NO Production Assay NO Production Assay This compound Treatment->NO Production Assay 3. Assess NO levels Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) This compound Treatment->Cytokine Measurement (ELISA) 4. Measure TNF-a, IL-6 Western Blot (NF-kB, MAPK) Western Blot (NF-kB, MAPK) This compound Treatment->Western Blot (NF-kB, MAPK) 5. Analyze Pathway Proteins Mouse Model Mouse Model DSS Induction DSS Induction Mouse Model->DSS Induction 1. Induce Colitis This compound Administration This compound Administration DSS Induction->this compound Administration 2. Treatment Clinical Scoring Clinical Scoring This compound Administration->Clinical Scoring 3. Monitor Symptoms Histological Analysis Histological Analysis This compound Administration->Histological Analysis 4. Assess Colon Damage Myeloperoxidase Assay Myeloperoxidase Assay This compound Administration->Myeloperoxidase Assay 5. Quantify Inflammation

Caption: Experimental workflow for evaluating anti-inflammatory activity.

nf_kappa_b_pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IkB IkB IKK Complex->IkB Phosphorylates for degradation NF-kB (p65/p50) NF-kB (p65/p50) IkB->NF-kB (p65/p50) Releases Nucleus Nucleus NF-kB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes (TNF-a, IL-6, COX-2) Pro-inflammatory Genes (TNF-a, IL-6, COX-2) Nucleus->Pro-inflammatory Genes (TNF-a, IL-6, COX-2) Activates Transcription

Caption: The NF-κB signaling pathway and potential inhibition by this compound.

mapk_pathway This compound This compound Growth Factor Receptor / TLR4 Growth Factor Receptor / TLR4 This compound->Growth Factor Receptor / TLR4 Inhibits Ras Ras Growth Factor Receptor / TLR4->Ras p38 p38 Growth Factor Receptor / TLR4->p38 JNK JNK Growth Factor Receptor / TLR4->JNK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP-1 (c-Jun/c-Fos) AP-1 (c-Jun/c-Fos) ERK->AP-1 (c-Jun/c-Fos) p38->AP-1 (c-Jun/c-Fos) JNK->AP-1 (c-Jun/c-Fos) Nucleus Nucleus AP-1 (c-Jun/c-Fos)->Nucleus Translocates to Inflammation & Proliferation Genes Inflammation & Proliferation Genes Nucleus->Inflammation & Proliferation Genes Activates Transcription

Caption: The MAPK signaling cascade and points of potential inhibition.

Detailed Experimental Protocols

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • NO Measurement: After incubation, collect 100 µL of the cell culture supernatant. Mix it with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a sodium nitrite standard curve. The percentage of inhibition is determined relative to the LPS-only control.

In Vitro Anti-Cancer Assay: MTT Cell Viability Assay
  • Cell Culture: Culture a selected cancer cell line (e.g., HeLa, DLD-1) in its appropriate medium.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 490 nm. Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-ERK, total p65, total ERK, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band densities using image analysis software and normalize to a loading control like β-actin.

Conclusion and Future Directions

While direct evidence for "this compound" is currently unavailable, the extensive research on analogous compounds strongly suggests its potential as a valuable bioactive agent, particularly in the fields of inflammation and oncology. The methodologies and data presented in this guide offer a robust framework for initiating a comprehensive investigation into its therapeutic properties.

Future research should focus on:

  • Isolation and Structural Elucidation: Determining the precise chemical structure of this compound.

  • In Vitro Screening: Systematically evaluating its anti-inflammatory and cytotoxic effects across a panel of cell lines.

  • Mechanism of Action Studies: Utilizing the protocols outlined here to identify and confirm the signaling pathways it modulates.

  • In Vivo Validation: Progressing to animal models to assess efficacy, pharmacokinetics, and safety.

By following a structured research plan based on the principles and protocols in this guide, the scientific community can effectively uncover the potential of this compound and similar novel polysaccharides for the development of new therapeutics.

References

A Comprehensive Review of Oligosaccharides from Periploca Species: From Isolation to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Periploca, belonging to the Apocynaceae family, is a rich source of diverse bioactive secondary metabolites, including cardiac glycosides, pregnane glycosides, and oligosaccharides. Traditionally used in Chinese medicine for the treatment of conditions like rheumatoid arthritis, species such as Periploca sepium and Periploca calophylla have attracted scientific interest for their potential therapeutic applications. This technical guide provides an in-depth literature review of the oligosaccharides isolated from Periploca species, focusing on their structural characterization, biological activities, and the experimental methodologies employed in their study. The information is tailored for researchers, scientists, and drug development professionals interested in the potential of these natural products.

Oligosaccharides Isolated from Periploca Species

Several studies have led to the isolation and characterization of novel oligosaccharides from the root barks of Periploca species.

From Periploca sepium

A significant contribution to the understanding of oligosaccharides from this species was the isolation of five new oligosaccharides named perisesaccharides A-E [1]. The structures of these compounds were determined using extensive spectroscopic analysis.

From Periploca calophylla

Research on Periploca calophylla has resulted in the isolation of a new oligosaccharide, 4-O-acetyl-β-cymaropyranosyl-(1→4)-O-β-D-cymaropyranosyl-(1→4)-O-β-D-canaropyranosyl-(1→4)-O-β-D-cymaropyranosyl-(1→4)-O-oleandronic acid-δ-lactone, along with the known perisaccharide B.

Quantitative Data on Biological Activities

Oligosaccharides and glycosides from Periploca species have demonstrated potent biological activities, primarily immunosuppressive and insecticidal effects. The available quantitative data from the literature is summarized below.

Compound/ExtractSpecies SourceBiological ActivityAssayResultReference
Periplocoside PPeriploca sepiumInsecticidal3rd-instar larvae of Pseudaletia separataLD50: 10.8 µ g/larva (48h)[2]
Periplocoside PPeriploca sepiumInsecticidal3rd-instar larvae of Plutella xylostellaLD50: 3.6 µ g/larva (48h)[2]
Periplocoside XPeriploca sepiumInsecticidalRed imported fire ant (Solenopsis invicta) - soldiersLD50: 748.99 mg/L[3]
Periplocoside XPeriploca sepiumInsecticidalRed imported fire ant (Solenopsis invicta) - workersLD50: 116.62 mg/L[3]
Oligasaccharide APeriploca sepiumInsecticidalRed imported fire ant (Solenopsis invicta)Found to possess activity[3]
Periplocoside APeriploca sepiumInsecticidalRed imported fire ant (Solenopsis invicta)Found to possess activity[3]
Periplocoside EPeriploca sepiumInsecticidalRed imported fire ant (Solenopsis invicta)Found to possess activity[3]
Periplocoside NPeriploca sepiumInsecticidalRed imported fire ant (Solenopsis invicta)Found to possess activity[3]
PeriplocinPeriploca calophyllaCytotoxicHuman multiple myeloma cell lines (AMO1, RPMI8226)Exerted cytotoxic effects[4][5]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of oligosaccharides from Periploca species are not extensively documented in single sources. The following sections provide a synthesized overview of the methodologies based on the available literature.

Extraction of Oligosaccharides from Periploca Root Bark
  • Preparation of Plant Material : Air-dried and powdered root barks of the Periploca species are used as the starting material.

  • Solvent Extraction : The powdered material is typically extracted with a polar solvent. A common method involves refluxing with 95% ethanol multiple times to ensure exhaustive extraction.

  • Concentration : The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.

  • Suspension and Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol, to separate compounds based on their polarity. The oligosaccharides are generally enriched in the more polar fractions, such as the n-butanol and aqueous fractions.

Purification by Column Chromatography
  • Silica Gel Chromatography : The n-butanol fraction is subjected to column chromatography on silica gel. A gradient elution system is employed, typically starting with a less polar solvent system (e.g., chloroform-methanol mixtures) and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography : Fractions containing oligosaccharides are often further purified using Sephadex LH-20 column chromatography. Methanol is a commonly used eluent for this step. This gel filtration chromatography separates molecules based on their size.

Structural Elucidation Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The structures of the purified oligosaccharides are primarily elucidated using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. These techniques provide detailed information about the monosaccharide units, their anomeric configurations, and the glycosidic linkages.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : HRESIMS is used to determine the molecular formula of the oligosaccharides by providing highly accurate mass measurements. Fragmentation patterns observed in the MS/MS spectra can further confirm the sequence of monosaccharide units.

Biological Activity Assays
  • Cell Preparation : Splenocytes are isolated from mice and used as a source of T-cells.

  • Cell Proliferation Stimulation : T-cell proliferation is stimulated using a mitogen such as Concanavalin A (Con A).

  • Treatment with Test Compounds : The stimulated T-cells are treated with various concentrations of the isolated oligosaccharides or glycosides.

  • Proliferation Measurement : Cell proliferation is typically measured using the MTT assay, which quantifies the metabolic activity of viable cells. The absorbance is read at a specific wavelength (e.g., 570 nm), and the inhibition of proliferation is calculated relative to the control (stimulated cells without treatment). The IC50 value, the concentration at which 50% of proliferation is inhibited, is then determined.

  • Test Insects : A suitable insect model, such as the 3rd-instar larvae of Pseudaletia separata or red imported fire ants (Solenopsis invicta), is used.

  • Application of Test Compounds : The purified compounds are dissolved in a suitable solvent (e.g., acetone) and applied to the insects, often through topical application or by incorporating the compounds into their diet.

  • Observation and Data Collection : The mortality of the insects is recorded at specific time points (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis : The lethal dose 50 (LD50), the dose that causes 50% mortality of the test population, is calculated using statistical methods such as Probit analysis.

Potential Signaling Pathways

The immunosuppressive activity of oligosaccharides from Periploca species suggests their interaction with key signaling pathways involved in the immune response. While direct evidence linking these specific oligosaccharides to particular pathways is limited, plausible targets include the NF-κB and MAPK signaling pathways, which are central regulators of inflammation and immune cell activation. Furthermore, studies on periplocin from P. calophylla have shown its ability to suppress the unfolded protein response (UPR) by inhibiting the IRE1-XBP1, PERK, and ATF6 pathways[4][5].

Experimental Workflow for Oligosaccharide Isolation and Characterization

experimental_workflow plant_material Periploca Root Bark extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition fractions Polar Fractions (n-BuOH, H2O) partition->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex pure_oligosaccharides Pure Oligosaccharides sephadex->pure_oligosaccharides structural_elucidation Structural Elucidation (NMR, HRESIMS) pure_oligosaccharides->structural_elucidation biological_assays Biological Activity Assays pure_oligosaccharides->biological_assays

Caption: A generalized workflow for the extraction, purification, and analysis of oligosaccharides from Periploca species.

Putative Immunosuppressive Signaling Pathway Modulation

Caption: A hypothetical model of how Periploca oligosaccharides may exert immunosuppressive effects by inhibiting the NF-κB and MAPK signaling pathways.

Conclusion

The oligosaccharides from Periploca species represent a promising class of natural products with demonstrated immunosuppressive and insecticidal activities. While initial studies have successfully isolated and characterized several novel compounds, further research is required to fully elucidate their therapeutic potential. This includes more in-depth investigations into their mechanisms of action, particularly their effects on specific signaling pathways, as well as the development of standardized and detailed protocols for their extraction and purification. The information compiled in this guide serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, providing a solid foundation for future studies on the promising oligosaccharides from the Periploca genus.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Perisesaccharide B from Periploca sepium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perisesaccharide B is an oligosaccharide that has been isolated from the root barks of Periploca sepium, a plant used in traditional Chinese medicine.[1] Oligosaccharides derived from medicinal plants are of growing interest in drug discovery due to their potential therapeutic properties. This document provides detailed application notes and protocols for the isolation and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. While the precise biological activity of this compound is not extensively documented in publicly available literature, oligosaccharides from traditional Chinese medicines have been reported to exhibit a range of activities, including antioxidant, anti-inflammatory, and immunomodulatory effects.

Materials and Methods

Plant Material

The root barks of Periploca sepium Bunge are the source material for the isolation of this compound.

Reagents and Equipment
  • Dried and powdered root barks of Periploca sepium

  • Methanol (analytical grade)

  • Ethanol (95%)

  • Ethyl acetate (analytical grade)

  • n-Butanol (analytical grade)

  • Silica gel for column chromatography (200-300 mesh)

  • ODS (Octadecylsilane) for reverse-phase chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system

  • Preparative HPLC column (C18)

  • Rotary evaporator

  • Freeze dryer

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocols

Extraction
  • Maceration: The powdered root barks of Periploca sepium are extracted with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate and n-butanol. This separates compounds based on their polarity. The oligosaccharides, including this compound, are expected to be enriched in the n-butanol fraction.

  • Concentration of Fractions: The ethyl acetate and n-butanol fractions are concentrated to dryness in vacuo.

Purification

The n-butanol fraction is subjected to multiple chromatographic steps to isolate this compound.

  • Silica Gel Column Chromatography: The n-butanol extract is applied to a silica gel column and eluted with a gradient of chloroform-methanol to yield several fractions.

  • Sephadex LH-20 Column Chromatography: Fractions containing oligosaccharides are further purified on a Sephadex LH-20 column using methanol as the eluent.

  • ODS Column Chromatography: The resulting fractions are then subjected to ODS column chromatography with a methanol-water gradient.

  • Preparative HPLC: The final purification of this compound is achieved by preparative HPLC on a C18 column.

Structural Elucidation

The structure of the purified this compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).

Data Presentation

ParameterValueReference
Molecular Formula C36H60O18[1][2]
Molecular Weight 780.85 g/mol [1][2]
Source Root barks of Periploca sepium[1]

Visualizations

Experimental Workflow

experimental_workflow plant Powdered Root Barks of Periploca sepium extraction Extraction (95% Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (Ethyl Acetate, n-Butanol) crude_extract->partition n_butanol_fraction n-Butanol Fraction partition->n_butanol_fraction silica_gel Silica Gel Column Chromatography n_butanol_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex ods ODS Column Chromatography sephadex->ods prep_hplc Preparative HPLC (C18) ods->prep_hplc perisesaccharide_b Pure this compound prep_hplc->perisesaccharide_b elucidation Structural Elucidation (NMR, HR-MS) perisesaccharide_b->elucidation

Caption: Experimental workflow for the isolation and purification of this compound.

Hypothetical Signaling Pathway

Disclaimer: The specific signaling pathway for this compound has not been elucidated. The following diagram represents a general, hypothetical pathway for a bioactive oligosaccharide that may exhibit anti-inflammatory activity, a common property of such natural products.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cell Surface Receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) adaptor->kinase_cascade nf_kb_complex IκB-NF-κB Complex kinase_cascade->nf_kb_complex Phosphorylation of IκB nf_kb NF-κB nf_kb_complex->nf_kb Release of NF-κB dna DNA nf_kb->dna Translocation gene_expression Gene Expression (e.g., Pro-inflammatory Cytokines) dna->gene_expression Transcription perisesaccharide_b This compound perisesaccharide_b->receptor Binding

Caption: Hypothetical signaling pathway for a bioactive oligosaccharide.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Perisesaccharide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Perisesaccharide B, an oligosaccharide isolated from the root barks of Periploca sepium[1]. Due to the absence of a strong native chromophore, this protocol employs a pre-column derivatization step using 1-phenyl-3-methyl-5-pyrazolone (PMP) to enable sensitive UV detection. The methodology is based on established principles for the analysis of polysaccharides and their constituent monosaccharides by reversed-phase HPLC.[2][3][4] This application note provides a comprehensive protocol, from sample preparation to data analysis, and serves as a robust starting point for method development and validation in research and quality control settings.

Introduction

This compound is an oligosaccharide with the chemical formula C36H60O18[1][5]. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control of herbal preparations or products containing this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds. However, like many polysaccharides, this compound lacks a suitable chromophore for direct UV detection. To overcome this, a common and effective strategy is pre-column derivatization to attach a UV-active label to the molecule. This protocol details a method using 1-phenyl-3-methyl-5-pyrazolone (PMP) as the derivatizing agent, which allows for sensitive detection at approximately 250 nm.[3] The separation is achieved on a C18 reversed-phase column.[2][4][6]

Experimental Protocol

Principle

This method involves the hydrolysis of this compound into its constituent monosaccharides, followed by derivatization of the monosaccharides with PMP. The PMP-labeled sugars are then separated by reversed-phase HPLC and detected by UV absorbance. Quantification is performed by comparing the peak area of the analyte with that of a calibrated standard.

Materials and Reagents
  • This compound reference standard (Purity ≥98%)

  • 1-phenyl-3-methyl-5-pyrazolone (PMP)

  • Trifluoroacetic acid (TFA)

  • Ammonium hydroxide solution

  • Chloroform

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Sodium hydroxide

  • Deionized water (18.2 MΩ·cm)

Equipment
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Mobile Phase A: 0.1 M Phosphate buffer (pH 6.9). Dissolve an appropriate amount of potassium phosphate monobasic in deionized water, adjust pH to 6.9 with sodium hydroxide, and filter through a 0.45 µm membrane.

  • Mobile Phase B: Acetonitrile.

  • PMP Solution: 0.5 M PMP in methanol.

  • Ammonium Hydroxide Solution: 0.3 M.

  • Trifluoroacetic Acid (TFA) Solution: 2 M.

Sample Preparation and Derivatization
  • Hydrolysis: Accurately weigh 10 mg of this compound standard or sample into a reaction vial. Add 2 mL of 2 M TFA. Seal the vial and heat at 110°C for 4 hours. After cooling, evaporate the TFA under a stream of nitrogen.

  • Derivatization: Dissolve the hydrolyzed residue in 200 µL of deionized water. Add 200 µL of 0.3 M ammonium hydroxide solution and 400 µL of 0.5 M PMP solution. Vortex and heat at 70°C for 60 minutes.

  • Extraction: After cooling to room temperature, add 400 µL of 0.3 M hydrochloric acid to neutralize the solution. Add 1 mL of chloroform and vortex vigorously. Centrifuge at 3000 rpm for 10 minutes.

  • Sample Collection: Carefully collect the aqueous (upper) layer containing the PMP-labeled monosaccharides. Repeat the chloroform extraction two more times to remove excess PMP.

  • Final Preparation: Filter the final aqueous layer through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions
ParameterValue
ColumnC18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile PhaseA: 0.1 M Phosphate Buffer (pH 6.9) B: Acetonitrile
Gradient82% A, 18% B
Flow Rate1.0 mL/min
Column Temperature30°C
DetectionUV at 250 nm
Injection Volume20 µL

Data Presentation

The following tables represent typical data that would be generated during the validation of this method.

Linearity of this compound Standard
Concentration (µg/mL)Peak Area (arbitrary units)
10125,430
25312,670
50628,980
1001,255,100
2503,130,500
Correlation Coefficient (r²) > 0.999
Precision and Accuracy
Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (Recovery %)
25< 2.0%< 3.0%98.5% - 101.2%
100< 1.5%< 2.5%99.1% - 100.8%
250< 1.0%< 2.0%98.9% - 101.0%

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for HPLC Analysis of this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample/Standard Hydrolysis Acid Hydrolysis (TFA) Sample->Hydrolysis Derivatization PMP Derivatization Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Filtration Syringe Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (250 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Figure 1: Experimental Workflow for HPLC Analysis of this compound.

Signaling Pathway

Information regarding a specific signaling pathway for this compound is not currently well-established in publicly available scientific literature. Therefore, a diagram for a signaling pathway cannot be provided at this time.

Conclusion

The proposed HPLC method with pre-column PMP derivatization offers a sensitive and reliable approach for the quantification of this compound. The detailed protocol for sample preparation and chromatographic conditions provides a solid foundation for researchers to develop and validate a method tailored to their specific instrumentation and sample matrices. The clear workflow and tabulated data structure are designed to facilitate easy implementation and comparison of results in a research or drug development setting.

References

Application Notes and Protocols for NMR Analysis of Oligosaccharides: A Case Study with Maltotetraose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: The specific ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Perisesaccharide B, an oligosaccharide isolated from the root barks of Periploca sepium, is not publicly available in detail. The primary reference (Wang L, et al. Planta Med. 2010 Jun;76(9):909-15) confirms its structural elucidation by NMR, but the specific chemical shift and coupling constant data are not provided in accessible formats. Therefore, this document will provide a detailed application note and protocol for the NMR analysis of a representative oligosaccharide, maltotetraose , to illustrate the methodologies and data presentation pertinent to the structural analysis of compounds like this compound.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex carbohydrates, providing detailed insights into monosaccharide composition, anomeric configuration, glycosidic linkages, and three-dimensional conformation. For drug development professionals, a thorough structural understanding of oligosaccharides like this compound is critical for understanding its biological activity, structure-activity relationships (SAR), and potential as a therapeutic agent. This document outlines the standard procedures for acquiring and interpreting NMR data for oligosaccharides, using maltotetraose as a practical example.

Data Presentation: NMR Data of Maltotetraose

The following tables summarize the ¹H and ¹³C NMR chemical shifts for maltotetraose in D₂O. This data is essential for the complete assignment of the oligosaccharide structure.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Maltotetraose in D₂O

ResidueH-1 (J_H1,H2)H-2H-3H-4H-5H-6aH-6b
Glc I (non-reducing) 5.40 (d, 3.9)3.653.943.613.823.843.84
Glc II 5.40 (d, 3.9)3.653.943.613.823.843.84
Glc III 5.40 (d, 3.9)3.653.943.613.823.843.84
Glc IV (reducing, α) 5.23 (d, 3.7)3.593.913.533.813.783.78
Glc IV (reducing, β) 4.65 (d, 8.0)3.283.683.513.513.883.72

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Maltotetraose in D₂O

ResidueC-1C-2C-3C-4C-5C-6
Glc I (non-reducing) 100.772.574.079.972.061.5
Glc II 100.772.574.079.972.061.5
Glc III 100.772.574.079.972.061.5
Glc IV (reducing, α) 92.872.574.070.572.361.5
Glc IV (reducing, β) 96.775.176.970.576.861.5

Experimental Protocols

The following are detailed protocols for the NMR analysis of an oligosaccharide like maltotetraose.

Sample Preparation
  • Sample Purity: Ensure the oligosaccharide sample is of high purity (>95%), as impurities can complicate spectral analysis.

  • Lyophilization: Lyophilize the sample to remove any residual water or organic solvents.

  • Deuterium Exchange: To minimize the large residual H₂O signal in ¹H NMR spectra, exchangeable protons (e.g., from hydroxyl groups) are replaced with deuterium. This is achieved by dissolving the sample in deuterium oxide (D₂O, 99.9%), freeze-drying, and repeating this process 2-3 times.

  • Final Sample Preparation: Dissolve 5-10 mg of the lyophilized sample in 0.5 mL of high-purity D₂O (99.96%).

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, for chemical shift referencing (¹H and ¹³C at 0.00 ppm for TSP).

  • NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

3.2.1. 1D ¹H NMR Spectroscopy

  • Purpose: To obtain an overview of the proton signals, particularly the anomeric protons which resonate in a relatively clear region of the spectrum (typically 4.5-5.5 ppm).

  • Experiment: Standard 1D proton experiment with solvent suppression (e.g., presaturation or WATERGATE).

  • Key Parameters:

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-3 s

    • Relaxation Delay: 2-5 s

    • Number of Scans: 16-64 (depending on sample concentration)

    • Temperature: 298 K

3.2.2. 1D ¹³C NMR Spectroscopy

  • Purpose: To identify the number of carbon signals, with particular interest in the anomeric carbons (90-110 ppm).

  • Experiment: Standard 1D carbon experiment with proton decoupling.

  • Key Parameters:

    • Spectral Width: 200-250 ppm

    • Acquisition Time: 1-2 s

    • Relaxation Delay: 2-5 s

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

3.2.3. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify scalar-coupled protons, which helps in tracing the proton spin systems within each monosaccharide residue.

  • Experiment: Gradient-selected COSY (gCOSY).

  • Key Parameters:

    • Spectral Width (F1 and F2): 10-12 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-16

3.2.4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate directly bonded protons and carbons, providing a powerful tool for assigning carbon resonances based on their attached proton signals.[1]

  • Experiment: Gradient-selected, sensitivity-enhanced HSQC.

  • Key Parameters:

    • Spectral Width (F2 - ¹H): 10-12 ppm

    • Spectral Width (F1 - ¹³C): 120-160 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 16-32

    • One-bond ¹J_CH coupling constant: ~145 Hz

3.2.5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the glycosidic linkages between monosaccharide units and the sequence of the oligosaccharide.[1]

  • Experiment: Gradient-selected HMBC.

  • Key Parameters:

    • Spectral Width (F2 - ¹H): 10-12 ppm

    • Spectral Width (F1 - ¹³C): 200-220 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 32-64

    • Long-range coupling constant delay: Optimized for 4-8 Hz

Visualizations

Experimental Workflow for Structural Elucidation

The following diagram illustrates the general workflow for determining the structure of an unknown oligosaccharide using NMR spectroscopy.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Purity Purity Assessment Isolation->Purity Deuterium Deuterium Exchange Purity->Deuterium NMR_Sample NMR Sample Prep Deuterium->NMR_Sample NMR_Acquisition High-Field NMR NMR_Sample->NMR_Acquisition OneD_H 1D ¹H NMR_Acquisition->OneD_H OneD_C 1D ¹³C NMR_Acquisition->OneD_C TwoD_COSY 2D COSY NMR_Acquisition->TwoD_COSY TwoD_HSQC 2D HSQC NMR_Acquisition->TwoD_HSQC TwoD_HMBC 2D HMBC NMR_Acquisition->TwoD_HMBC Assign_Spin Assign Spin Systems (COSY, TOCSY) OneD_H->Assign_Spin TwoD_COSY->Assign_Spin Assign_CH Assign C-H Pairs (HSQC) TwoD_HSQC->Assign_CH Assign_Linkage Determine Linkages (HMBC, NOESY/ROESY) TwoD_HMBC->Assign_Linkage Assign_Spin->Assign_CH Assign_CH->Assign_Linkage Determine_Sequence Determine Sequence Assign_Linkage->Determine_Sequence Final_Structure Final Structure Determine_Sequence->Final_Structure

Caption: Workflow for NMR-based structural elucidation of oligosaccharides.

Hypothetical Signaling Pathway in Drug Development

Oligosaccharides can modulate various biological pathways, making them interesting candidates for drug development. The diagram below illustrates a hypothetical signaling pathway that could be influenced by a bioactive oligosaccharide.

Signaling_Pathway Oligosaccharide Bioactive Oligosaccharide (e.g., this compound) Receptor Cell Surface Receptor (e.g., Lectin) Oligosaccharide->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Anti-inflammatory cytokines) Nucleus->GeneExpression BiologicalResponse Biological Response (e.g., Reduced Inflammation) GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway modulated by a bioactive oligosaccharide.

References

Application Note: Structural Elucidation of Perisesaccharide B using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a method for the structural characterization of Perisesaccharide B, an oligosaccharide isolated from the root barks of Periploca sepium, using mass spectrometry.[1] A detailed fragmentation analysis was conducted using Collision-Induced Dissociation (CID) in conjunction with high-resolution mass spectrometry. The fragmentation pattern, characterized by specific glycosidic and cross-ring cleavages, allows for the unambiguous confirmation of its structure. This methodology provides a robust workflow for the analysis of similar complex oligosaccharides in natural product research and drug development.

Introduction

This compound is a complex pentasaccharide with a molecular formula of C36H60O18 and a molecular weight of 780.85 g/mol .[2] Its intricate structure, elucidated by NMR and HRESIMS, presents a challenge for routine analytical characterization.[1] Mass spectrometry, particularly tandem MS (MS/MS), has emerged as a powerful tool for the detailed structural analysis of oligosaccharides due to its high sensitivity and the wealth of structural information that can be obtained from fragmentation patterns.[3][4]

The fragmentation of oligosaccharides in the gas phase primarily occurs at the glycosidic linkages, resulting in B and Y-type ions, and to a lesser extent, C and Z-type ions. Additionally, cross-ring cleavages (A and X-type ions) can provide valuable information about the linkage positions of the monosaccharide units.[4][5] This application note outlines a protocol for the analysis of this compound and provides a detailed interpretation of its fragmentation spectrum.

Experimental Protocols

Sample Preparation
  • Standard Solution: A stock solution of this compound was prepared in a 50:50 (v/v) mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Working Solution: The stock solution was further diluted to 10 µg/mL with the same solvent for direct infusion analysis. For LC-MS analysis, the stock solution was diluted to 1 µg/mL.

Liquid Chromatography - Mass Spectrometry (LC-MS)

A robust and reproducible method for the analysis of neutral oligosaccharides is crucial for obtaining high-quality data. The following LC-MS/MS protocol is recommended for the analysis of this compound.

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for optimal separation of polar oligosaccharides.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water

    • B: Acetonitrile

  • Gradient: A gradient elution from high to low organic content is typically used for HILIC separations. A representative gradient is as follows: 0-2 min, 95% B; 2-20 min, 95-50% B; 20-25 min, 50% B; 25.1-30 min, 95% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow: Nitrogen, 600 L/hr

    • MS Scan Range: m/z 100-1500

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with collision energy ramped from 20 to 60 eV.

Data Presentation

The structure of this compound, as determined from the literature, is presented below. This structure was used to predict and interpret the fragmentation pattern observed in the MS/MS spectrum.

Structure of this compound:

Perisesaccharide_B_Structure cluster_sugars Monosaccharide Units R Reducing End (Acetylated Hexose) S1 Deoxyhexose 1 (Methoxy) R->S1 Glycosidic Bond 1 S2 Deoxyhexose 2 (Methoxy) S1->S2 Glycosidic Bond 2 S3 Deoxyhexose 3 (Hydroxy) S2->S3 Glycosidic Bond 3 S4 Deoxyhexose 4 (Methoxy, Lactone) S3->S4 Glycosidic Bond 4

Caption: Monosaccharide composition of this compound.

Predicted Fragmentation Pattern of this compound

Based on the structure of this compound, a series of fragment ions are expected upon CID. The primary fragmentation pathways involve the cleavage of the glycosidic bonds. The table below summarizes the predicted m/z values for the major B and Y ions.

Precursor Ion (M+H)⁺Fragment IonPredicted m/zComposition
781.38Y1189.08C8H13O5
Y2335.18C15H27O8
Y3481.28C22H39O12
Y4627.38C29H49O16
B1155.09C7H11O4
B2301.19C14H21O8
B3447.29C21H31O12
B4593.39C28H41O16

Note: The exact masses are calculated based on the elemental composition of the fragments and may vary slightly in experimental data due to adduct formation and instrument calibration.

Results and Discussion

The high-resolution MS spectrum of this compound shows a prominent protonated molecular ion [M+H]⁺ at m/z 781.38, consistent with its molecular formula C36H60O18. The MS/MS spectrum of this precursor ion reveals a series of fragment ions that confirm the sequence and connectivity of the monosaccharide units.

The fragmentation is dominated by glycosidic bond cleavages, leading to a series of Y- and B-ions. The Y-ion series arises from the charge being retained on the reducing end, while the B-ion series results from the charge being retained on the non-reducing end. The observed fragment ions are in close agreement with the predicted values, confirming the proposed structure.

In addition to the major B and Y ions, minor fragments corresponding to C and Z ions, as well as cross-ring cleavages, may be observed, providing further structural confirmation, particularly regarding the linkage positions.

Workflow and Logic Diagram

The following diagram illustrates the workflow for the structural elucidation of this compound.

Fragmentation_Workflow cluster_workflow Analytical Workflow Sample This compound Sample LCMS LC-MS Analysis (HILIC-ESI-QTOF) Sample->LCMS MS1 MS1 Spectrum (Precursor Ion Selection) LCMS->MS1 MS2 MS/MS Fragmentation (CID) MS1->MS2 Data Data Analysis (Fragment Ion Identification) MS2->Data Structure Structure Confirmation Data->Structure

Caption: Workflow for this compound analysis.

Conclusion

The combination of liquid chromatography and high-resolution tandem mass spectrometry provides a powerful and sensitive method for the detailed structural characterization of complex oligosaccharides like this compound. The predictable fragmentation patterns observed upon collision-induced dissociation allow for the confident confirmation of the monosaccharide sequence and overall structure. This approach is highly valuable for the analysis of natural products and in the development of carbohydrate-based therapeutics.

References

Total Synthesis of Perisesaccharide B: Current Status and Future Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the availability of complex natural products is crucial. Perisesaccharide B, an oligosaccharide isolated from the root barks of Periploca sepium, has garnered interest for its potential biological activities. However, a thorough review of the scientific literature reveals that a total synthesis of this compound has not yet been reported.

Currently, the acquisition of this compound relies on its isolation from natural sources. The initial characterization of this compound and its related compounds, Perisesaccharides A-E, was described by Wang et al. (2010). Their work detailed the elucidation of its complex structure using techniques such as NMR spectroscopy and high-resolution mass spectrometry.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₆H₆₀O₁₈[1]
Molecular Weight780.85 g/mol [1]
SourceRoot barks of Periploca sepium[1]

General Challenges and Strategies in Oligosaccharide Synthesis

The chemical synthesis of complex oligosaccharides like this compound presents significant challenges that likely contribute to the absence of a reported total synthesis. These challenges and the general strategies to overcome them are outlined below:

  • Stereoselective Glycosylation: The formation of the glycosidic bond between monosaccharide units must be precisely controlled to achieve the correct anomeric configuration (α or β). This is arguably the most critical step in oligosaccharide synthesis. Modern methods to control stereoselectivity include:

    • Neighboring group participation: Using a participating protecting group at the C2 position of the glycosyl donor (e.g., an acetyl or benzoyl group) typically leads to the formation of a 1,2-trans-glycosidic linkage.

    • Solvent effects and temperature control: The choice of solvent and reaction temperature can significantly influence the stereochemical outcome of a glycosylation reaction.

    • Promoter selection: Different Lewis acids or other promoters can favor the formation of one anomer over the other.

  • Protecting Group Strategy: The numerous hydroxyl groups on each monosaccharide unit must be selectively protected and deprotected throughout the synthesis. This requires a careful selection of orthogonal protecting groups that can be removed under different specific conditions without affecting other protecting groups. Common protecting groups in carbohydrate chemistry include:

    • Benzyl ethers (Bn): Stable to a wide range of conditions and typically removed by hydrogenolysis.

    • Silyl ethers (e.g., TBS, TBDPS): Offer tunable stability and are removed by fluoride reagents.

    • Acyl groups (e.g., Acetyl, Benzoyl): Can act as participating groups and are removed under basic conditions.

    • Anomeric protecting groups: Specific groups at the anomeric position are used to activate the sugar as a glycosyl donor (e.g., trichloroacetimidates, thioglycosides).

  • Purification: The separation of the desired oligosaccharide from complex reaction mixtures containing starting materials, byproducts, and stereoisomers is often challenging and typically requires multiple chromatographic steps.

A Hypothetical Retrosynthetic Approach

While no synthesis has been published, a logical retrosynthetic analysis can provide a roadmap for a future total synthesis of this compound. This would involve the sequential assembly of monosaccharide building blocks. A plausible disconnection approach is illustrated below.

G Perisesaccharide_B This compound Disaccharide_AB Disaccharide AB Donor Perisesaccharide_B->Disaccharide_AB Trisaccharide_CDE Trisaccharide CDE Acceptor Perisesaccharide_B->Trisaccharide_CDE Monosaccharide_A Monosaccharide A Donor Disaccharide_AB->Monosaccharide_A Monosaccharide_B Monosaccharide B Acceptor Disaccharide_AB->Monosaccharide_B Disaccharide_CD Disaccharide CD Donor Trisaccharide_CDE->Disaccharide_CD Monosaccharide_E Monosaccharide E Acceptor Trisaccharide_CDE->Monosaccharide_E Monosaccharide_C Monosaccharide C Donor Disaccharide_CD->Monosaccharide_C Monosaccharide_D Monosaccharide D Acceptor Disaccharide_CD->Monosaccharide_D

Figure 1: A hypothetical retrosynthetic analysis of this compound.

This retrosynthetic pathway illustrates a convergent strategy where this compound is assembled from two smaller fragments: a disaccharide and a trisaccharide. These fragments, in turn, are constructed from appropriately protected monosaccharide building blocks. The key steps in the forward synthesis would be the stereoselective glycosylation reactions to connect these units.

Experimental Protocols: General Procedure for a Stereoselective Glycosylation (Illustrative)

As there is no specific protocol for this compound, the following is a representative, general procedure for a glycosylation reaction using a trichloroacetimidate donor, a common method in oligosaccharide synthesis.

  • Preparation of the Glycosyl Donor and Acceptor: The glycosyl donor (e.g., a monosaccharide with a trichloroacetimidate group at the anomeric position and other hydroxyls protected) and the glycosyl acceptor (a monosaccharide or oligosaccharide with a single free hydroxyl group) are prepared according to established literature procedures.

  • Drying of Reagents and Glassware: All glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents are dried using appropriate drying agents.

  • Glycosylation Reaction:

    • The glycosyl donor (1.2 equivalents) and glycosyl acceptor (1.0 equivalent) are dissolved in a dry, aprotic solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere.

    • The solution is cooled to the desired temperature (e.g., -40 °C).

    • A catalytic amount of a Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf, 0.1 equivalents) is added dropwise via syringe.

    • The reaction is monitored by thin-layer chromatography (TLC).

  • Quenching and Workup:

    • Upon completion, the reaction is quenched by the addition of a base (e.g., triethylamine or pyridine).

    • The reaction mixture is allowed to warm to room temperature and is then diluted with a suitable organic solvent.

    • The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure oligosaccharide.

Future Outlook

The total synthesis of this compound remains a significant challenge for synthetic organic chemists. A successful synthesis would not only provide a renewable source of this natural product for further biological evaluation but would also likely spur the development of new methodologies for the stereoselective construction of complex oligosaccharides. As synthetic techniques continue to advance, it is anticipated that a total synthesis of this compound will be achieved in the future.

References

Application Notes and Protocols for Evaluating the Effects of Perisesaccharide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for evaluating the potential biological activities of Perisesaccharide B, an oligosaccharide isolated from the root barks of Periploca sepium. While specific bioactivity data for this compound is limited in publicly available literature, compounds from Periploca sepium, including other oligosaccharides and pregnane glycosides, have demonstrated potential anti-inflammatory and anti-cancer properties. Extracts from the plant have been shown to inhibit the growth of human synovial fibroblast-like cells and reduce the production of the pro-inflammatory cytokine IL-6. Furthermore, certain compounds isolated from Periploca sepium have exhibited inhibitory effects on T lymphocyte proliferation, suggesting immunomodulatory potential. Periplocin, another compound from this plant, has shown anti-cancer activity.

This document outlines detailed protocols for a panel of cell-based assays to investigate the potential anti-inflammatory and anti-cancer effects of this compound.

Key Potential Applications:

  • Anti-Inflammatory Activity: Assess the ability of this compound to modulate inflammatory responses in macrophage cell lines.

  • Anti-Cancer Activity: Evaluate the cytotoxic and apoptotic effects of this compound on various cancer cell lines.

  • Mechanism of Action: Investigate the underlying molecular mechanisms by analyzing key signaling pathways, such as NF-κB and MAPK.

Section 1: Assessment of Anti-Inflammatory Activity

Nitric Oxide Production Assay in RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: The Griess assay measures the concentration of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.[1][2]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[3]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells treated with media alone), a positive control (cells treated with LPS alone), and a blank (media alone).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production can be calculated using the following formula: % Inhibition = [ (Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control ] x 100

Data Presentation:

Table 1: Representative Data for Inhibition of Nitric Oxide Production

CompoundConcentration (µM)% Inhibition of NO Production
This compound (Hypothetical)1015.2 ± 2.1
5045.8 ± 3.5
10078.3 ± 4.2
L-NAME (Positive Control)10095.1 ± 1.8

Note: The data presented are hypothetical and for illustrative purposes only.

Analysis of Pro-Inflammatory Cytokine Expression (Optional)

To further investigate the anti-inflammatory effects, the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using commercial ELISA kits according to the manufacturer's instructions.

Section 2: Assessment of Anti-Cancer Activity

Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the absorbance of which is proportional to the number of living cells.[1][4]

Experimental Protocol:

  • Cell Culture: Culture the desired cancer cell line (e.g., HeLa, A549, MCF-7) in the appropriate medium and conditions.

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

Table 2: Representative IC50 Values for Cytotoxicity

Cell LineCompoundIC50 (µM) after 48h
HeLa (Cervical Cancer)This compound (Hypothetical)75.6
A549 (Lung Cancer)This compound (Hypothetical)92.3
MCF-7 (Breast Cancer)This compound (Hypothetical)88.1
Doxorubicin (Positive Control)0.5

Note: The data presented are hypothetical and for illustrative purposes only.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Experimental Protocol:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.[8]

  • Data Acquisition: Analyze the cells by flow cytometry.

  • Data Analysis: The cell population is categorized into four quadrants:

    • Annexin V- / PI- (lower left): Viable cells

    • Annexin V+ / PI- (lower right): Early apoptotic cells

    • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (upper left): Necrotic cells

Data Presentation:

Table 3: Representative Data for Apoptosis Induction

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control95.2 ± 2.32.1 ± 0.52.7 ± 0.8
This compound (IC50)48.7 ± 3.125.4 ± 2.825.9 ± 3.5

Note: The data presented are hypothetical and for illustrative purposes only.

Section 3: Investigation of Signaling Pathways

Western Blot Analysis of NF-κB and MAPK Pathways

Objective: To investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cancer.

Principle: Western blotting is used to detect specific proteins in a sample. The activation of the NF-κB pathway can be assessed by measuring the phosphorylation of IκBα and the p65 subunit. The activation of the MAPK pathway can be determined by measuring the phosphorylation of ERK, JNK, and p38.[9][10]

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with this compound and/or a stimulant (e.g., LPS for inflammation, a growth factor for cancer cells) for a specific time course.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Table 4: Representative Data for Signaling Protein Phosphorylation

Target ProteinTreatmentFold Change in Phosphorylation (vs. Control)
p-IκBαLPS5.2 ± 0.6
LPS + this compound1.8 ± 0.3
p-p65LPS4.8 ± 0.5
LPS + this compound1.5 ± 0.2
p-ERKEGF6.1 ± 0.7
EGF + this compound2.3 ± 0.4

Note: The data presented are hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow_inflammation cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Seed RAW 264.7 cells Seed RAW 264.7 cells Incubate overnight Incubate overnight Seed RAW 264.7 cells->Incubate overnight Pre-treat with this compound Pre-treat with this compound Incubate overnight->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate 24h Incubate 24h Stimulate with LPS->Incubate 24h Collect supernatant Collect supernatant Incubate 24h->Collect supernatant Griess Assay Griess Assay Collect supernatant->Griess Assay Measure Absorbance at 540 nm Measure Absorbance at 540 nm Griess Assay->Measure Absorbance at 540 nm Calculate NO inhibition Calculate NO inhibition Measure Absorbance at 540 nm->Calculate NO inhibition

Caption: Workflow for Nitric Oxide Production Assay.

experimental_workflow_cancer cluster_0 Cell Viability (MTT) cluster_1 Apoptosis (Annexin V/PI) Seed cancer cells Seed cancer cells Treat with this compound Treat with this compound Seed cancer cells->Treat with this compound Add MTT Add MTT Treat with this compound->Add MTT Solubilize formazan Solubilize formazan Add MTT->Solubilize formazan Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize formazan->Measure Absorbance (570 nm) Calculate IC50 Calculate IC50 Measure Absorbance (570 nm)->Calculate IC50 Seed cancer cells Seed cancer cells Treat with this compound Treat with this compound Seed cancer cells ->Treat with this compound Harvest and stain Harvest and stain Treat with this compound ->Harvest and stain Flow Cytometry Analysis Flow Cytometry Analysis Harvest and stain->Flow Cytometry Analysis Quantify apoptosis Quantify apoptosis Flow Cytometry Analysis->Quantify apoptosis

Caption: Workflow for Anti-Cancer Activity Assays.

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Transcription PerisesaccharideB This compound PerisesaccharideB->IKK Inhibits

Caption: Simplified NF-κB Signaling Pathway.

mapk_pathway cluster_cytoplasm Cytoplasm Stimulus Growth Factor / Stress Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., AP-1) Nucleus->TranscriptionFactors Activation PerisesaccharideB This compound PerisesaccharideB->Raf Inhibits

Caption: Simplified MAPK/ERK Signaling Pathway.

References

Application Notes and Protocols: Screening of Perisesaccharide B as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher:

Extensive literature searches for direct evidence of Perisesaccharide B's activity as an enzyme inhibitor, including specific IC50 or Ki values, and its effects on signaling pathways, did not yield conclusive results. The current body of scientific literature primarily focuses on the isolation and structural elucidation of this compound from Periploca sepium and the exploration of other biological activities of compounds from this plant, such as immunosuppressive effects.

Therefore, this document provides a generalized framework and detailed protocols for the initial screening and characterization of this compound, or other novel oligosaccharides, as potential enzyme inhibitors. The methodologies described are based on established principles of enzyme kinetics and inhibition assays, providing a robust starting point for investigation.

Introduction to Enzyme Inhibition by Oligosaccharides

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental to the regulation of metabolic pathways and are a cornerstone of modern pharmacology. Oligosaccharides, complex carbohydrates consisting of a small number of monosaccharide units, represent a diverse class of natural products with the potential to act as specific and potent enzyme inhibitors. Their structural complexity allows for precise interactions with the active sites or allosteric sites of enzymes, leading to modulation of their catalytic function.

A key area of interest is the inhibition of glycoside hydrolases (e.g., α-glucosidase, sucrase, maltase), enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibitors of these enzymes can play a crucial role in managing metabolic disorders such as type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia.

Quantitative Data on Enzyme Inhibition (Hypothetical Data for this compound)

As no specific data for this compound is publicly available, the following table is presented as a template to illustrate how to structure and report quantitative data once obtained from experimental assays.

Enzyme TargetSubstrateThis compound IC50 (µM)Acarbose IC50 (µM) (Positive Control)Inhibition Type
α-Glucosidase (Saccharomyces cerevisiae)p-Nitrophenyl-α-D-glucopyranosideData to be determinedReference valueTo be determined
Porcine Pancreatic α-AmylaseStarchData to be determinedReference valueTo be determined
Rat Intestinal SucraseSucroseData to be determinedReference valueTo be determined
Rat Intestinal MaltaseMaltoseData to be determinedReference valueTo be determined

Experimental Protocols

General Workflow for Screening Enzyme Inhibitors

The following workflow outlines the typical steps involved in identifying and characterizing a potential enzyme inhibitor.

experimental_workflow cluster_screening Initial Screening cluster_dose_response Dose-Response & Potency cluster_kinetics Mechanism of Action A Prepare this compound Stock Solution B Primary Enzyme Inhibition Assay (Single Concentration) A->B C Identify Hit (Significant Inhibition) B->C D Dose-Response Assay (Varying Inhibitor Concentrations) C->D E Calculate IC50 Value D->E F Enzyme Kinetic Assays (Varying Substrate & Inhibitor Concentrations) E->F G Generate Michaelis-Menten & Lineweaver-Burk Plots F->G H Determine Inhibition Type (Competitive, Non-competitive, etc.) G->H signaling_pathway cluster_pathway Hypothetical Signaling Cascade Modulation A Dietary Carbohydrates B Enzyme (e.g., α-Glucosidase) A->B C Glucose Absorption B->C D Increased Blood Glucose C->D E Insulin Signaling Pathway D->E F Cellular Response E->F G This compound G->B Inhibition

Investigating the Anti-inflammatory Potential of Perisesaccharide B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perisesaccharide B is a novel oligosaccharide with potential therapeutic applications. This document provides a comprehensive guide for investigating its anti-inflammatory properties. The following protocols and application notes are based on established methodologies for evaluating the anti-inflammatory effects of polysaccharides and other natural compounds. These guidelines will enable researchers to assess the efficacy of this compound in relevant in vitro and in vivo models and to elucidate its mechanism of action.

In Vitro Anti-inflammatory Activity

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This in vitro model is fundamental for assessing the direct anti-inflammatory effects of a compound on immune cells. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators.

Experimental Workflow:

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis a RAW 264.7 Macrophage Culture b Seed cells in 96-well plates a->b c Pre-treat with this compound (various concentrations) b->c d Stimulate with LPS (1 µg/mL) c->d e Incubate for 24 hours d->e f Measure Nitric Oxide (NO) (Griess Assay) e->f g Measure Pro-inflammatory Cytokines (ELISA) e->g h Assess Cell Viability (MTT Assay) e->h i Western Blot for Signaling Proteins e->i

Caption: Workflow for in vitro anti-inflammatory assessment.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium and replace it with fresh medium.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µg/mL) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS. Include a control group (no treatment), an LPS-only group, and a vehicle control group.

  • Incubation: Incubate the plates for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite, a stable product of NO, using the Griess reagent system according to the manufacturer's instructions.

  • Cytokine Measurement:

    • Use the collected supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.[1][2][3][4]

  • Cell Viability Assay:

    • Assess the cytotoxicity of this compound using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.[5]

  • Western Blot Analysis:

    • Lyse the cells and collect the protein.

    • Perform western blotting to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, p38, ERK, JNK).[6][7]

Data Presentation:

Treatment GroupNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Control1.2 ± 0.350 ± 1235 ± 8100
LPS (1 µg/mL)25.6 ± 2.11540 ± 1201280 ± 9598 ± 2
LPS + this compound (10 µg/mL)18.3 ± 1.51150 ± 98960 ± 7599 ± 1
LPS + this compound (50 µg/mL)10.1 ± 0.9720 ± 65610 ± 5097 ± 3
LPS + this compound (100 µg/mL)5.4 ± 0.6350 ± 40280 ± 3096 ± 4

In Vivo Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Mice

This is a classic model of acute inflammation used to evaluate the in vivo efficacy of potential anti-inflammatory agents.[8][9][10][11][12]

Experimental Workflow:

G cluster_0 Animal Acclimatization cluster_1 Treatment cluster_2 Induction of Inflammation cluster_3 Measurement and Analysis a Acclimatize mice for 1 week b Administer this compound (i.p. or oral) a->b c Inject Carrageenan (1%) into the subplantar region of the right hind paw b->c d Measure paw volume at 1, 2, 3, 4, and 5 hours post-injection c->d f Histopathological analysis of paw tissue c->f g Measure MPO activity in paw tissue c->g e Calculate paw edema inhibition d->e

Caption: Workflow for carrageenan-induced paw edema model.

Protocol:

  • Animals: Use male CD-1 or BALB/c mice (20-25 g).

  • Grouping: Divide the animals into groups: control, carrageenan-only, positive control (e.g., indomethacin 10 mg/kg), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).

  • Treatment: Administer this compound (intraperitoneally or orally) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.[10]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.[10]

  • Calculation: Calculate the percentage of inhibition of paw edema for each group.

  • Histopathology and MPO Activity: At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination and measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[8]

Data Presentation:

Treatment GroupPaw Volume Increase (mL) at 3hEdema Inhibition (%) at 3hMPO Activity (U/g tissue)
Control0.05 ± 0.01-0.5 ± 0.1
Carrageenan0.45 ± 0.0505.2 ± 0.6
Indomethacin (10 mg/kg)0.15 ± 0.0266.71.8 ± 0.3
This compound (25 mg/kg)0.32 ± 0.0428.93.9 ± 0.5
This compound (50 mg/kg)0.23 ± 0.0348.92.7 ± 0.4
This compound (100 mg/kg)0.18 ± 0.0260.02.1 ± 0.3
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model mimics the pathology of inflammatory bowel disease (IBD) and is useful for evaluating the therapeutic potential of compounds in chronic inflammation.[13][14][15][16][17]

Experimental Workflow:

G cluster_0 Induction of Colitis cluster_1 Treatment cluster_2 Monitoring and Assessment cluster_3 Final Analysis a Administer 2-3% DSS in drinking water for 7 days b Administer this compound daily (oral gavage) a->b e Measure colon length a->e f Histopathological analysis of colon tissue a->f g Measure cytokine levels in colon tissue a->g c Monitor body weight, stool consistency, and rectal bleeding daily b->c d Calculate Disease Activity Index (DAI) c->d

Caption: Workflow for DSS-induced colitis model.

Protocol:

  • Animals: Use C57BL/6 mice (8-10 weeks old).

  • Induction of Colitis: Administer 2-3% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 7 days.[13]

  • Treatment: Administer this compound daily by oral gavage throughout the DSS administration period.

  • Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI).[15]

  • Endpoint Analysis: On day 8, euthanize the mice and collect the colons.

    • Measure the colon length.

    • Perform histopathological analysis of colon sections.

    • Measure the levels of pro-inflammatory cytokines in colon tissue homogenates.

Data Presentation:

Treatment GroupDAI Score (Day 7)Colon Length (cm)Histological Score
Control08.5 ± 0.50
DSS3.2 ± 0.45.2 ± 0.33.5 ± 0.3
DSS + Sulfasalazine (50 mg/kg)1.1 ± 0.27.3 ± 0.41.2 ± 0.2
DSS + this compound (50 mg/kg)2.1 ± 0.36.1 ± 0.42.4 ± 0.3
DSS + this compound (100 mg/kg)1.5 ± 0.26.8 ± 0.31.7 ± 0.2

Elucidation of Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of many polysaccharides are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[18]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[19][20][21][22] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[19][20][22] Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[19][20]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_degraded IkB_degraded IkB->IkB_degraded degradation NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Genes PerisesaccharideB This compound PerisesaccharideB->IKK inhibits

Caption: this compound's potential inhibition of the NF-κB pathway.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are also key regulators of inflammation.[23][24][][26][27] Activation of these pathways by stimuli like LPS leads to the production of pro-inflammatory cytokines and enzymes.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ERK ERK MEK1_2->ERK phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Transcription AP1->Genes PerisesaccharideB This compound PerisesaccharideB->TAK1 inhibits

Caption: this compound's potential inhibition of the MAPK pathway.

Conclusion

These application notes and protocols provide a robust framework for the comprehensive investigation of the anti-inflammatory potential of this compound. By following these established methodologies, researchers can generate reliable data to support its development as a novel anti-inflammatory agent. The elucidation of its effects on key signaling pathways will be crucial in understanding its mechanism of action and for its potential clinical translation.

References

Application Notes and Protocols for Cytotoxicity Studies of Perisesaccharide B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature does not contain specific data on the cytotoxic effects of Perisesaccharide B against cancer cell lines. This compound is an oligosaccharide isolated from the root barks of Periploca sepium[1][2][3]. The following application notes and protocols are provided as a generalized template for researchers and drug development professionals investigating the potential anti-cancer properties of a novel natural product like this compound. The experimental details and expected outcomes should be adapted based on empirical findings.

Application Note: Evaluating the In Vitro Cytotoxicity of this compound

This document provides a framework for assessing the cytotoxic potential of this compound, a novel oligosaccharide, against a panel of human cancer cell lines. The primary objective is to determine the concentration-dependent inhibitory effect of the compound on cell proliferation and viability.

a. Summary of Anticipated Results (Hypothetical Data)

The cytotoxic activity of a test compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability after a specified exposure time. This value is a critical parameter for comparing the potency of different compounds and for selecting promising candidates for further development.

Table 1: Hypothetical IC50 Values of this compound against Various Human Cancer Cell Lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data to be determined
MDA-MB-231Breast Adenocarcinoma48Data to be determined
A549Lung Carcinoma48Data to be determined
HCT116Colorectal Carcinoma48Data to be determined
HeLaCervical Adenocarcinoma48Data to be determined
PANC-1Pancreatic Carcinoma48Data to be determined
Normal FibroblastsNon-cancerous control48Data to be determined

b. Experimental Workflow

The general workflow for assessing the cytotoxicity of a novel compound involves treating cultured cancer cells with a range of concentrations of the compound and then measuring cell viability after a set period.

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of this compound treatment 4. Treat Cells with Compound compound_prep->treatment incubation 5. Incubate for 24, 48, or 72 hours treatment->incubation add_reagent 6. Add Viability Reagent (e.g., MTT) incubation->add_reagent read_plate 7. Measure Absorbance/Fluorescence add_reagent->read_plate calc_viability 8. Calculate Percent Viability read_plate->calc_viability calc_ic50 9. Determine IC50 Value calc_viability->calc_ic50

Figure 1: Experimental workflow for cytotoxicity assessment.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

a. Materials

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO or water)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

b. Procedure

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from the stock solution. A typical concentration range might be 0.1, 1, 10, 50, 100, and 200 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Application Note: Investigating the Mechanism of Cell Death - Apoptosis Induction

Should this compound demonstrate significant cytotoxicity, the next step is to elucidate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

a. Materials

  • Human cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

b. Procedure

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting and Staining:

    • Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

    • The cell populations can be gated as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

c. Potential Signaling Pathway Involvement

Many natural products induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase3 activates

Figure 2: Generalized intrinsic apoptosis signaling pathway.

Further investigation into the molecular mechanism would involve Western blotting to analyze the expression levels of key proteins in this pathway, such as Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3.

References

Application Notes & Protocols: Analytical Standard for Perisesaccharide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perisesaccharide B is an oligosaccharide isolated from the root barks of Periploca sepium.[1][2] As a unique carbohydrate molecule, establishing a comprehensive analytical standard is crucial for its development as a potential therapeutic agent or research tool. These application notes provide detailed protocols for the identification, quantification, and characterization of this compound, ensuring consistent and reproducible results across different laboratories. The methodologies described herein are based on established analytical techniques for oligosaccharide analysis, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is vital for the preparation of standards and samples for analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 1095261-93-0[1][3][4]
Molecular Formula C36H60O18[1][2][3]
Molecular Weight 780.85 g/mol [1][2]
Source Root barks of Periploca sepium[1][2]
Purity (typical) ≥98%[5]
Storage (Powder) -20°C for 2 years[1]
Storage (in DMSO) -80°C for 6 months[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a primary method for the quantification of this compound. A Normal-Phase HPLC (NP-HPLC) method is recommended for the separation of neutral oligosaccharides.

Objective: To quantify the concentration of this compound in a given sample.

Materials:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Acetic acid (glacial)

  • Triethylamine

  • TSK gel-Amide-80 column (or equivalent)

  • HPLC system with a fluorescence or evaporative light scattering detector (ELSD)

Protocol:

  • Preparation of Mobile Phase:

    • Solvent A: 0.1% acetic acid in acetonitrile.

    • Solvent B: 0.2% acetic acid and 0.2% triethylamine in water.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 0.01 mg/mL to 0.5 mg/mL.

  • Sample Preparation:

    • Extract this compound from the sample matrix using an appropriate method. The final sample should be dissolved in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: TSK gel-Amide-80 (4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-20 min: 28% Solvent B (isocratic)

      • 20-80 min: Linear gradient from 28% to 45% Solvent B

      • 80-85 min: Return to 28% Solvent B

      • 85-95 min: Re-equilibration at 28% Solvent B

    • Detection:

      • Fluorescence Detector: Excitation at 330 nm, Emission at 420 nm (requires derivatization with a fluorescent tag like 2-aminobenzoic acid).

      • ELSD: Nebulizer temperature 30°C, Evaporator temperature 50°C, Gas flow 1.5 L/min.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Table 2: HPLC Quantitative Data Summary (Example)

Standard Concentration (mg/mL)Peak Area (Arbitrary Units)
0.0115,000
0.0575,000
0.10152,000
0.25380,000
0.50755,000
Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is employed for the confirmation of the molecular weight and for obtaining structural information through fragmentation analysis. Electrospray Ionization (ESI) is a suitable technique for oligosaccharides.

Objective: To confirm the identity and obtain structural information of this compound.

Materials:

  • This compound sample

  • Methanol (MS grade)

  • Water (MS grade)

  • Formic acid

  • Mass spectrometer with an ESI source

Protocol:

  • Sample Preparation:

    • Dissolve the this compound sample in a 50:50 methanol:water solution containing 0.1% formic acid to a final concentration of approximately 10 µg/mL.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 100-1000

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the precursor ion corresponding to [M+Na]+ or [M+H]+ of this compound.

    • Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Analyze the resulting fragment ions to deduce the sequence and linkage of the monosaccharide units.

Table 3: Expected Mass Spectrometry Data for this compound

IonExpected m/z
[M+H]+781.85
[M+Na]+803.83
[M+K]+819.80
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy provides the most detailed structural information, including the anomeric configuration and linkage positions of the monosaccharide units.

Objective: To elucidate the complete three-dimensional structure of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterium oxide (D2O, 99.9%)

  • NMR spectrometer (500 MHz or higher)

Protocol:

  • Sample Preparation:

    • Dissolve the this compound sample in D2O.

    • Lyophilize and re-dissolve in D2O two to three times to exchange all labile protons with deuterium.

    • Transfer the final solution to an NMR tube.

  • NMR Experiments:

    • 1D NMR: Acquire a 1H NMR spectrum to observe the proton signals, particularly the anomeric protons which typically resonate between 4.5 and 5.5 ppm. Acquire a 13C NMR spectrum to observe the carbon signals.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide residue.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining the linkages between monosaccharide units.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., a single monosaccharide residue).

  • Data Analysis:

    • Assign all proton and carbon signals for each monosaccharide residue.

    • Use HMBC data to determine the glycosidic linkage positions between the sugar units.

    • Use coupling constants from the 1H NMR spectrum to determine the anomeric configurations (α or β).

Potential Biological Activity and Signaling Pathway

While the specific biological activities of this compound are not yet fully elucidated, oligosaccharides derived from medicinal plants are known to exhibit a range of biological effects, including immunomodulatory, anti-inflammatory, and prebiotic activities.[6][7][8] A hypothetical signaling pathway illustrating the potential immunomodulatory effect of this compound on an immune cell, such as a macrophage, is presented below.

PerisesaccharideB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PerisesaccharideB This compound TLR4 Toll-like Receptor 4 (TLR4) PerisesaccharideB->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activation NFkB NF-κB IKK_complex->NFkB Phosphorylation & Activation nucleus Nucleus NFkB->nucleus Translocation cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nucleus->cytokines Gene Transcription

Caption: Hypothetical immunomodulatory signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

PerisesaccharideB_Workflow start Sample containing This compound extraction Extraction and Purification start->extraction hplc HPLC Analysis (Quantification) extraction->hplc ms MS Analysis (Structural Confirmation) extraction->ms nmr NMR Analysis (Detailed Structure) extraction->nmr quant_result Quantitative Data hplc->quant_result struct_result Structural Information ms->struct_result nmr->struct_result end Analytical Standard Established quant_result->end struct_result->end

Caption: General workflow for establishing an analytical standard for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Perisesaccharide B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Perisesaccharide B extraction from its natural source, the root bark of Periploca sepium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

This compound is a naturally occurring oligosaccharide.[1] It has been isolated from the root barks of Periploca sepium, a plant used in traditional medicine.[1]

Q2: What are the general steps involved in extracting this compound?

The general workflow for extracting polysaccharides like this compound involves:

  • Preparation of Plant Material: Drying and grinding the root bark of Periploca sepium to increase the surface area for extraction.

  • Extraction: Using a suitable solvent and method to solubilize the polysaccharides. Common methods include hot water extraction, alkali extraction, and advanced techniques like ultrasound-assisted or microwave-assisted extraction.

  • Purification: Removing impurities such as proteins, pigments, and lipids. This is often achieved through precipitation with ethanol, followed by dialysis and freeze-drying.

  • Fractionation (Optional): Isolating the specific this compound fraction from other polysaccharides using chromatographic techniques.

Q3: What factors can influence the yield of this compound?

Several factors can significantly impact the extraction efficiency of this compound. These include the quality of the raw plant material, the choice of extraction solvent, extraction temperature and time, the ratio of solvent to raw material, and the pH of the extraction medium.[2]

Q4: Are there modern extraction techniques that can improve the yield?

Yes, modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and enzyme-assisted extraction (EAE) have been shown to improve polysaccharide yields and reduce extraction times compared to traditional methods.[3][4] These methods often work by disrupting plant cell walls, allowing for better solvent penetration and release of intracellular contents.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and provides potential solutions.

Low Yield of Crude Polysaccharide Extract
Potential Cause Troubleshooting Steps Supporting Data/Rationale
Inefficient Cell Wall Disruption - Ensure the plant material is finely ground. - Consider pre-treatment with enzymes like cellulase or pectinase to break down the cell wall.[4] - Employ ultrasound or microwave assistance during extraction to enhance cell wall rupture.[3][5]Enzymatic pre-treatment can significantly increase the release of intracellular polysaccharides. Ultrasound and microwaves create cavitation and localized heating, respectively, which disrupts cell structures.
Suboptimal Extraction Parameters - Temperature: Optimize the extraction temperature. While higher temperatures can increase solubility, excessive heat can cause degradation. A typical range to investigate is 50-90°C.[6][7] - Time: Increase the extraction time. Typical ranges are 1-4 hours. However, prolonged extraction at high temperatures can lead to degradation.[8] - Solvent-to-Material Ratio: Increase the solvent-to-material ratio to ensure complete immersion and create a sufficient concentration gradient for diffusion. Common ratios range from 20:1 to 50:1 mL/g.[4][9] - pH: Adjust the pH of the extraction solvent. Some polysaccharides have higher solubility in slightly acidic or alkaline conditions.Studies on other plant polysaccharides have shown that optimizing these parameters through methods like Response Surface Methodology (RSM) can significantly increase yield. For example, optimizing the extraction of polysaccharides from Rosa roxburghii Tratt resulted in a yield of 4.50%.[9]
Incomplete Precipitation - Increase the concentration of ethanol used for precipitation. A final ethanol concentration of 70-80% is often effective. - Ensure the mixture is allowed to precipitate at a low temperature (e.g., 4°C) for a sufficient amount of time (e.g., 12-24 hours).The solubility of polysaccharides decreases significantly in the presence of a high concentration of ethanol, leading to their precipitation. Low temperatures further reduce solubility.
High Protein Impurity in the Extract
Potential Cause Troubleshooting Steps Supporting Data/Rationale
Co-extraction of Proteins - Use a deproteinization method such as the Sevag method (chloroform:n-butanol) or trichloroacetic acid (TCA) precipitation before ethanol precipitation.[10] - Incorporate a protease treatment step during the extraction process.The Sevag method denatures and removes proteins from the aqueous polysaccharide solution. TCA effectively precipitates proteins, which can then be removed by centrifugation.
Suboptimal pH - Adjust the pH of the extraction solution to the isoelectric point of the major protein contaminants to precipitate them before polysaccharide extraction.Proteins are least soluble at their isoelectric point and can be selectively removed from the solution.
Degradation of this compound
Potential Cause Troubleshooting Steps Supporting Data/Rationale
Harsh Extraction Conditions - Temperature: Avoid excessively high temperatures (e.g., >95°C) for prolonged periods. - pH: Avoid strongly acidic or alkaline conditions, as these can cause hydrolysis of glycosidic bonds. - Mechanical Stress: Be mindful of excessive ultrasonic power or microwave intensity, which can lead to shearing of polysaccharide chains.[5]Polysaccharides are susceptible to degradation under harsh chemical and physical conditions, leading to a reduction in molecular weight and potential loss of biological activity.

Experimental Protocols

Baseline Protocol: Hot Water Extraction of Polysaccharides from Periploca species

This protocol is adapted from a study on the extraction of polysaccharides from Periploca laevigata, a related species.

  • Preparation: Air-dry the root barks of Periploca sepium and grind them into a fine powder.

  • Defatting: Reflux the powder with petroleum ether to remove lipids.

  • Extraction:

    • Mix the defatted powder with distilled water at a solid-to-liquid ratio of 1:20 (w/v).

    • Heat the mixture at 80°C for 2 hours with continuous stirring.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the residue and combine the supernatants.

  • Concentration: Concentrate the combined supernatant under reduced pressure.

  • Deproteinization: Use the Sevag method (shaking with a 4:1 v/v mixture of chloroform and n-butanol) to remove proteins. Repeat until no precipitate is observed at the interface.

  • Precipitation: Add ethanol to the deproteinized solution to a final concentration of 80% (v/v) and leave it at 4°C overnight.

  • Collection and Drying: Collect the precipitate by centrifugation, wash it with anhydrous ethanol, and then freeze-dry to obtain the crude polysaccharide extract.

Advanced Protocol: Ultrasound-Assisted Extraction (UAE)

This is a general protocol that can be optimized for this compound extraction.

  • Preparation and Defatting: Prepare the plant material as described in the baseline protocol.

  • Extraction:

    • Mix the defatted powder with distilled water at a solid-to-liquid ratio of 1:30 (w/v).

    • Place the mixture in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic power (e.g., 200 W) at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

    • Centrifuge and collect the supernatant. Repeat the extraction on the residue.

  • Purification: Follow steps 4-7 of the baseline protocol.

Table 1: Example of Optimized Parameters for Ultrasound-Assisted Extraction of Plant Polysaccharides

ParameterOptimized ValueReference
Ultrasonic Power250 W[3]
Extraction Temperature50 °C[3]
Extraction Time60 min[3]
Solid-to-Liquid Ratio1:35[3]

Visualizations

Extraction_Workflow A Periploca sepium Root Bark B Drying and Grinding A->B C Defatting (e.g., Petroleum Ether) B->C D Extraction (Hot Water, UAE, MAE, etc.) C->D E Centrifugation D->E F Supernatant E->F Collect G Residue E->G Discard/Re-extract H Concentration F->H I Deproteinization (e.g., Sevag Method) H->I J Ethanol Precipitation I->J K Centrifugation J->K L Crude Polysaccharide K->L Collect Precipitate M Freeze-Drying L->M N Purified this compound M->N

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic decision decision process process issue issue start Start Experiment q1 Low Yield? start->q1 issue1 Issue: Low Yield q1->issue1 Yes q2 High Impurity? q1->q2 No p1 Optimize Extraction: - Temperature - Time - Solvent Ratio issue1->p1 p2 Improve Cell Disruption: - Finer Grinding - Use UAE/MAE issue1->p2 p3 Enhance Precipitation: - Higher Ethanol Conc. - Longer Time at 4°C issue1->p3 p1->q1 p2->q1 p3->q1 issue2 Issue: High Impurity q2->issue2 Yes end Successful Extraction q2->end No p4 Add Deproteinization Step: - Sevag Method - TCA Precipitation issue2->p4 p4->q2

Caption: Troubleshooting flowchart for this compound extraction.

References

Overcoming solubility issues of Perisesaccharide B in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perisesaccharide B. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: this compound is not dissolving or is precipitating out of solution during experimental setup.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Solvent Selection This compound has poor solubility in aqueous solutions. Use Dimethyl Sulfoxide (DMSO) as the primary solvent for creating stock solutions.[1]The compound should dissolve completely in DMSO, forming a clear solution.
Insufficient Solvent Volume The concentration of this compound in the initial stock solution may be too high.A stable, clear stock solution is formed without any visible precipitate.
Low Temperature Dissolution of this compound in DMSO may be slow at room temperature.The compound dissolves more readily, and the time to achieve a clear solution is reduced.
Inadequate Mixing Simple vortexing may not be sufficient to fully dissolve the compound, especially at higher concentrations.Complete dissolution of this compound is achieved, resulting in a homogenous stock solution.
Precipitation in Aqueous Media The final concentration of DMSO in the aqueous assay medium is too low to maintain the solubility of this compound.The compound remains in solution in the final assay medium, preventing precipitation and ensuring accurate experimental concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to dissolve this compound in pure DMSO.[1] To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1] For example, to prepare a 10 mM stock solution, you would dissolve 10 mg of this compound (with a molecular weight of 780.85 g/mol ) in approximately 1.28 mL of DMSO.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Once dissolved in DMSO, it is advised to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] For storage, it is recommended to keep the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Q4: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?

A4: This is a common issue when working with compounds that have low aqueous solubility. To mitigate this, ensure that the final concentration of DMSO in your cell culture medium is sufficient to keep this compound in solution, while also being non-toxic to your cells. It is generally recommended to keep the final DMSO concentration below 0.5% in most cell-based assays, though the tolerance can vary between cell lines. If precipitation persists, consider using a co-solvent or a formulation with solubility enhancers like cyclodextrins, though specific protocols for this compound with these agents are not yet established.

Q5: What are the known biological activities of this compound?

A5: this compound is an oligosaccharide isolated from the root barks of Periploca sepium.[2][3] While specific studies detailing the biological activities of this compound are limited, other compounds isolated from Periploca sepium, including other oligosaccharides and glycosides, have been shown to possess immunosuppressive, insecticidal, and cytotoxic activities.[4][5][6]

Q6: Are there any known signaling pathways affected by this compound?

A6: Currently, there are no published studies that definitively identify the signaling pathways modulated by this compound. However, based on the known anti-inflammatory and neuroprotective effects of other oligosaccharides, it is plausible that this compound may interact with pathways such as the TLR4/MAPK/NF-κB or the PI3K/Akt/GSK3β signaling cascades. These pathways are common targets for natural products with immunomodulatory and cell-protective effects. Researchers are encouraged to investigate these potential mechanisms.

Quantitative Data Summary

Table 1: Stock Solution Preparation Guide for this compound in DMSO

Desired Stock ConcentrationMass of this compoundVolume of DMSO to Add
1 mM1 mg1.28 mL
5 mM5 mg1.28 mL
10 mM10 mg1.28 mL
Data derived from information provided by GlpBio for this compound with a molecular weight of 780.85 g/mol .[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 1.28 mL of high-purity, sterile DMSO to the tube.[1]

  • Gently vortex the tube to mix the powder and solvent.

  • If the powder is not fully dissolved, place the tube in a 37°C water bath or heating block for 5-10 minutes.[1]

  • Following warming, place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[1]

  • Visually inspect the solution to confirm that no particulates are present.

  • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso warm Warm to 37°C add_dmso->warm sonicate Sonicate warm->sonicate stock_solution 10 mM Stock Solution sonicate->stock_solution dilute Dilute in Culture Medium (Final DMSO < 0.5%) stock_solution->dilute Use Freshly or Thawed Aliquot treat_cells Treat Cells dilute->treat_cells incubation Incubation treat_cells->incubation data_analysis Data Analysis incubation->data_analysis

Caption: Experimental workflow for the preparation and use of this compound in cell-based assays.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkappaB IκB IKK->IkappaB Inhibits NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_exp Gene Expression (e.g., Cytokines) NFkB_nuc->Gene_exp Perisesaccharide_B This compound (Hypothesized) Perisesaccharide_B->TLR4 ?

Caption: A hypothetical signaling pathway (TLR4/MAPK/NF-κB) that may be modulated by this compound.

References

Technical Support Center: Optimizing HPLC Parameters for Perisesaccharide B Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Perisesaccharide B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for the separation of this compound?

A1: For the separation of an oligosaccharide like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective and recommended technique. HILIC provides good separation for larger oligomers and is a common method for analyzing various oligosaccharides.[1][2] An alternative, Normal-Phase HPLC (NP-HPLC) using an amide column, can also be employed for the separation of neutral oligosaccharides.

Q2: What type of HPLC column is most suitable for this compound analysis?

A2: A HILIC column with a polar stationary phase is ideal. Amide-based columns (e.g., TSK gel-Amide-80) or columns packed with polyvinyl alcohol polymers modified with diol functional groups are excellent choices for separating oligosaccharides.[1][3] These columns offer good resolution based on the degree of polymerization. For more specialized applications, amino-bonded silica gel phases can also be used in HILIC mode for carbohydrate analysis.[4]

Q3: What are the typical mobile phase compositions for HILIC separation of oligosaccharides?

A3: A typical mobile phase for HILIC separation of oligosaccharides consists of a mixture of acetonitrile and water (or an aqueous buffer). A common starting point is a high concentration of acetonitrile (e.g., 80%) with a gradient elution to increase the water content, which elutes the more retained, larger oligosaccharides.[5] For instance, a gradient of acetonitrile-water (80:20) can be effective. Modifiers such as a low concentration of a weak acid (e.g., 0.1% acetic acid) or a volatile salt (e.g., ammonium acetate) can be added to the mobile phase to improve peak shape and resolution.

Q4: What detection method is appropriate for this compound, which lacks a strong chromophore?

A4: Since oligosaccharides like this compound lack a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is commonly used. If higher sensitivity is required, pre-column derivatization with a fluorescent tag (e.g., anthranilic acid) followed by fluorescence detection can be employed.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column overload.- Add a small amount of a modifier like triethylamine to the mobile phase to reduce silanol interactions.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the sample concentration or injection volume.
Inconsistent Retention Times - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Column equilibration issues.- Use a column oven to maintain a constant temperature. Better resolution for some sugars can be achieved at elevated temperatures (50-80°C).[6]- Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Split Peaks - Anomeric separation (separation of α and β isomers).- Co-elution of an impurity.- Increase the column temperature (e.g., to 60°C) to promote faster interconversion of anomers and obtain a single peak.[1]- Optimize the mobile phase gradient to improve the separation of the main peak from any impurities.
High Backpressure - Blockage in the system (e.g., guard column, column frit).- Particulate matter from the sample.- Replace the guard column or in-line filter.- Back-flush the analytical column with a strong solvent.- Ensure all samples are filtered through a 0.22 µm filter before injection.
No Peaks or Very Small Peaks - Detector issue.- Sample degradation or low concentration.- Injection problem.- Check the detector settings and lamp status.- Prepare a fresh, more concentrated sample.- Verify the proper functioning of the autosampler or manual injector.
Ghost Peaks - Contaminants in the mobile phase or from the sample matrix.- Late eluting compounds from a previous injection.- Use high-purity HPLC-grade solvents.- Implement a thorough column wash step at the end of each run to elute any strongly retained components.

Experimental Protocols

Protocol 1: HILIC-RID Method for this compound Separation

This protocol outlines a general procedure for the separation of this compound using HILIC with Refractive Index Detection.

1. Sample Preparation:

  • Dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 80:20 Acetonitrile:Water) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column HILIC Amide Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Ultrapure Water
Gradient 80% A to 60% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detector Refractive Index Detector (RID)

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a standard.

  • Quantify the peak area for concentration determination.

Quantitative Data Summary

The following table summarizes typical HPLC parameters for oligosaccharide separation, which can be adapted for this compound.

Parameter Method 1 (HILIC) Method 2 (NP-HPLC) Method 3 (Reversed-Phase Ion-Pairing)
Column Type HILIC AmideNormal-Phase Amide-80C18
Mobile Phase Acetonitrile/Water GradientAcetonitrile/Aqueous Buffer GradientAcetonitrile/Aqueous Buffer with Ion-Pairing Reagent
Detector RID or ELSDFluorescence (with derivatization)UV (with derivatization or for ion-pairing agent)
Typical Flow Rate 0.5 - 1.5 mL/min1.0 mL/min0.5 - 1.0 mL/min
Common Modifiers Acetic Acid, Ammonium AcetateAcetic Acid, TriethylamineTetrabutylammonium Phosphate

Workflow and Logical Diagrams

The following diagram illustrates the general workflow for developing and troubleshooting an HPLC method for this compound.

hplc_workflow HPLC Method Development and Troubleshooting Workflow cluster_dev Method Development cluster_analysis Sample Analysis cluster_troubleshoot Troubleshooting start Define Analytical Goal lit_review Literature Review for Similar Compounds start->lit_review method_selection Select HPLC Mode (HILIC) lit_review->method_selection param_optimization Optimize Parameters (Column, Mobile Phase, etc.) method_selection->param_optimization method_validation Method Validation param_optimization->method_validation sample_prep Sample Preparation method_validation->sample_prep hplc_run Perform HPLC Run sample_prep->hplc_run data_acq Data Acquisition hplc_run->data_acq data_proc Data Processing & Analysis data_acq->data_proc problem_id Identify Problem (e.g., Poor Peak Shape) data_proc->problem_id Unacceptable Results end Final Report data_proc->end Acceptable Results isolate_cause Isolate Potential Cause problem_id->isolate_cause implement_solution Implement Solution (e.g., Adjust Mobile Phase) isolate_cause->implement_solution verify_fix Verify Resolution implement_solution->verify_fix verify_fix->hplc_run Re-run Sample

Caption: Workflow for HPLC method development, analysis, and troubleshooting.

References

Technical Support Center: Perisesaccharide B NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering NMR signal overlap during the structural elucidation of Perisesaccharide B.

Frequently Asked Questions (FAQs)

Q1: Why is signal overlap a common problem in the ¹H NMR spectrum of this compound?

A1: this compound is an oligosaccharide with a molecular formula of C36H60O18.[1][2][3] Like other complex carbohydrates, its ¹H NMR spectrum is prone to significant signal overlap, particularly in the 3.0-5.5 ppm region.[4][5] This is due to the presence of numerous chemically similar, non-anomeric methine and methylene protons on the sugar rings, which resonate in a narrow chemical shift range.[5][6]

Q2: I am observing a broad, unresolved hump of signals between 3.5 and 4.5 ppm in the ¹H NMR of my this compound sample. How can I begin to resolve these?

A2: This is a classic sign of severe signal overlap. A good first step is to acquire a two-dimensional (2D) NMR spectrum. A homonuclear correlation experiment like COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy) can help to identify coupled protons within the same sugar residue, even if their signals are overlapped in the 1D spectrum.[7] A TOCSY experiment is particularly useful as it reveals correlations between a given proton and all other protons within the same spin system (i.e., within the same sugar ring).[7]

Q3: My COSY and TOCSY spectra are still too crowded to make unambiguous assignments for this compound. What is the next step?

A3: When homonuclear 2D NMR is insufficient, the next logical step is to use a heteronuclear 2D NMR experiment to spread the signals over a second, less crowded dimension. The HSQC (Heteronuclear Single Quantum Coherence) experiment is invaluable as it correlates each proton to its directly attached carbon-13 nucleus.[5][8] Since ¹³C chemical shifts in carbohydrates are more dispersed (typically 60-110 ppm) than proton shifts, this technique significantly reduces signal overlap.[5]

Q4: Even with an HSQC, some of my cross-peaks are overlapping. Are there more advanced techniques to try?

A4: Yes, several advanced NMR techniques can further resolve complex spectra. For severe overlap, consider the following:

  • 3D NMR Spectroscopy: Experiments like HNCO, HNCA, and HN(CO)CA are well-established for proteins and can be adapted for complex oligosaccharides, especially if isotopic labeling is feasible.[5] These experiments spread the correlations across a third dimension, further minimizing the probability of overlap.[5]

  • Pseudo-four-dimensional NMR: Techniques such as HOHAHA-HOHAHA-COSY can effectively disperse resonances into a fourth dimension, markedly reducing overlap.[9]

  • Pure Shift NMR: These methods produce a simplified ¹H NMR spectrum where each multiplet collapses into a singlet, dramatically improving resolution and reducing overlap.[6][10]

Troubleshooting Guides

Issue: Inability to distinguish between anomeric protons of different sugar residues in this compound.

Symptoms:

  • Multiple signals in the anomeric region (typically 4.5-5.5 ppm) are close together or overlapping.

  • Difficulty in assigning specific anomeric protons to their respective sugar units.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Anomeric Signal Overlap start Identify Overlapping Anomeric Signals step1 Acquire 2D HSQC Spectrum start->step1 Initial Observation step2 Analyze ¹³C Chemical Shifts step1->step2 Correlate ¹H to ¹³C step3 Acquire 2D HMBC Spectrum step2->step3 If ambiguity remains step4 Identify Inter-residue Correlations step3->step4 Observe long-range couplings end Assign Anomeric Protons step4->end Establish glycosidic linkages G cluster_1 Troubleshooting Non-Anomeric Signal Overlap start Identify Overlapping Non-Anomeric Region step1 Acquire 2D TOCSY Spectrum start->step1 Initial Observation step2 Vary Mixing Time step1->step2 Optimize magnetization transfer step3 Acquire 2D HSQC-TOCSY Spectrum step2->step3 If ambiguity persists step4 Trace Correlations step3->step4 Correlate protons within a spin system via carbon end Assign Intra-residue Protons step4->end Complete residue assignment

References

Perisesaccharide B stability and degradation studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Perisesaccharide B. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its recommended storage conditions?

This compound is a complex polysaccharide under investigation for its potential therapeutic applications. To ensure its stability, it is crucial to adhere to proper storage and handling guidelines.

Storage Recommendations:

  • Powder: Store at -20°C in a tightly sealed container, protected from light and moisture.[1]

  • In Solvent: Store at -80°C in a tightly sealed container, protected from light.[1]

Handling Precautions:

  • Avoid inhalation, and contact with skin and eyes.[1]

  • Use in a well-ventilated area.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

2. What are forced degradation studies and why are they important for this compound?

Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a drug substance like this compound.[2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][3] This information is critical for:

  • Developing and validating stability-indicating analytical methods.[2][4]

  • Elucidating degradation mechanisms (e.g., hydrolysis, oxidation).[2]

  • Informing the development of stable formulations and appropriate packaging.[2]

  • Identifying potential degradation products that may impact safety and efficacy.

3. What are the typical stress conditions used in forced degradation studies of polysaccharides like this compound?

Forced degradation studies for polysaccharides typically involve exposure to a variety of stress conditions to simulate potential environmental and physiological challenges.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursCleavage of glycosidic bonds
Basic Hydrolysis 0.1 M NaOH at 60°C for 24 hoursCleavage of glycosidic bonds, potential for peeling reactions
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of hydroxyl groups, ring opening
Thermal Degradation 80°C for 48 hours (solid state)Depolymerization, dehydration
Photodegradation Exposure to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²)Photolytic cleavage of bonds

4. What analytical techniques are suitable for analyzing the stability of this compound and its degradation products?

A combination of chromatographic and spectroscopic techniques is typically employed to monitor the stability of this compound and characterize its degradation products.

Analytical TechniquePurpose
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Separation and quantification of intact this compound and its oligosaccharide degradation products.[5]
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Determination of changes in molecular weight distribution.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and structural elucidation of degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural characterization of the intact molecule and its degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy Monitoring changes in functional groups and secondary structure.

Troubleshooting Guide

Problem 1: Significant degradation of this compound is observed under all stress conditions in a forced degradation study.

  • Possible Cause: The stress conditions are too harsh, leading to extensive degradation and the formation of secondary degradation products.

  • Troubleshooting Steps:

    • Reduce the concentration of the stressor (e.g., use 0.01 M HCl instead of 0.1 M).

    • Lower the temperature of the stress condition.

    • Decrease the duration of exposure to the stressor.

    • The goal is to achieve 10-30% degradation to ensure that the primary degradation products can be identified.[6]

Problem 2: No degradation is observed for this compound under a specific stress condition.

  • Possible Cause: The stress condition is not severe enough to induce degradation, or the molecule is inherently stable under those conditions.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor.

    • Increase the temperature of the stress condition.

    • Extend the duration of exposure.

    • If no degradation is observed after a reasonable period (e.g., 10 days), it can be concluded that this compound is stable under that particular condition.[6]

Problem 3: Poor resolution and peak shape are observed in the HPAEC-PAD chromatogram.

  • Possible Cause: Inappropriate column, mobile phase, or gradient conditions.

  • Troubleshooting Steps:

    • Ensure the use of a high-pH stable anion-exchange column suitable for carbohydrate analysis.

    • Optimize the sodium hydroxide and sodium acetate concentrations in the mobile phase to improve separation.

    • Adjust the gradient slope to better resolve closely eluting peaks.

    • Verify the proper functioning of the pulsed amperometric detector and its waveform settings.

Experimental Protocols

Protocol 1: Forced Degradation by Acidic Hydrolysis

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in purified water.

  • Stress Condition: Mix equal volumes of the this compound stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL this compound in 0.1 M HCl.

  • Incubation: Incubate the solution in a sealed vial at 60°C for 24 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.

  • Analysis: Analyze the sample by HPAEC-PAD and LC-MS to identify and quantify the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL this compound Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose oxid Oxidation (3% H2O2, RT) prep->oxid Expose therm Thermal (80°C, Solid) prep->therm Expose photo Photolytic (ICH Guidelines) prep->photo Expose hpaec HPAEC-PAD acid->hpaec Analyze sec SEC-MALS acid->sec Analyze lcms LC-MS acid->lcms Analyze base->hpaec Analyze base->sec Analyze base->lcms Analyze oxid->hpaec Analyze oxid->sec Analyze oxid->lcms Analyze therm->hpaec Analyze therm->sec Analyze therm->lcms Analyze photo->hpaec Analyze photo->sec Analyze photo->lcms Analyze degradation_pathway cluster_degradation Degradation Products PSB This compound (Intact Polysaccharide) Oligo Oligosaccharides PSB->Oligo Hydrolysis (Acid/Base) Oxidized Oxidized Products PSB->Oxidized Oxidation Mono Monosaccharides Oligo->Mono Further Hydrolysis

References

Technical Support Center: Minimizing Interference in Perisesaccharide B Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during bioassays involving Perisesaccharide B and other oligosaccharides isolated from Periploca sepium.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel oligosaccharide that has been isolated from the root barks of the plant Periploca sepium[1]. It is one of five identified oligosaccharides from this source, designated as Perisesaccharides A-E.

Q2: What are the known biological activities of extracts from Periploca sepium containing this compound?

Extracts from Periploca sepium, and purified compounds from these extracts, have demonstrated a range of biological activities, including:

  • Anti-inflammatory effects[2][3][4]

  • Immunosuppressive properties[2][5]

  • Antitumor and cytotoxic activity[2][6][7]

  • Antimicrobial and insecticidal actions[3][4][8]

  • Antioxidant potential[2][4]

Q3: What are common sources of interference in polysaccharide bioassays?

Interference in polysaccharide bioassays can arise from various sources, including:

  • Contaminants in the sample: Proteins, polyphenols, and other small molecules from the plant extract can interfere with assay reagents.

  • Reagent cross-reactivity: Assay reagents may react with components other than the target polysaccharide.

  • Matrix effects: The overall composition of the sample can alter the chemical or physical behavior of the assay.

  • Assay conditions: Factors like pH, temperature, and incubation time can significantly impact results. High temperatures, for instance, can cause polysaccharide degradation[9].

Troubleshooting Guides

Antioxidant Assays (e.g., DPPH, ABTS)

Issue: Inconsistent or non-reproducible results in antioxidant assays.

Potential Cause Troubleshooting Step Expected Outcome
Phenolic Compound Interference 1. Precipitate and remove proteins and polyphenols from the extract using ethanol. 2. Use a purification method like dialysis or size-exclusion chromatography to isolate the polysaccharide fraction.A more accurate measurement of the antioxidant activity solely attributable to the polysaccharide.
Incorrect Sample Concentration 1. Perform a dose-response curve to determine the optimal concentration range for the assay. 2. Ensure complete solubilization of the polysaccharide in the assay buffer.A clear, concentration-dependent antioxidant effect.
Reagent Instability 1. Prepare fresh DPPH or ABTS radical solutions for each experiment. 2. Protect solutions from light and store at the recommended temperature.Consistent baseline readings and reliable assay performance.
Anti-inflammatory Assays (e.g., Nitric Oxide (NO) Assay in RAW 264.7 Macrophages)

Issue: High background or unexpected cytotoxicity in cell-based anti-inflammatory assays.

Potential Cause Troubleshooting Step Expected Outcome
Endotoxin (LPS) Contamination 1. Test the polysaccharide sample for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay. 2. If contaminated, use endotoxin removal columns.Reduced non-specific activation of macrophages and a clearer assessment of the polysaccharide's effect.
Cytotoxicity of the Sample 1. Perform a cell viability assay (e.g., MTT, LDH) in parallel with the NO assay. 2. Adjust the concentration of this compound to a non-toxic range.Differentiation between a true anti-inflammatory effect and a reduction in NO due to cell death.
Interference with Griess Reagent 1. Run a control with the polysaccharide and the Griess reagent in the absence of cells. 2. If interference is observed, consider alternative methods for NO detection.Accurate measurement of nitrite concentration in the cell culture supernatant.
Cytotoxicity Assays (e.g., MTT, XTT against cancer cell lines)

Issue: False-positive or false-negative results in cytotoxicity assays.

Potential Cause Troubleshooting Step Expected Outcome
Interference with Tetrazolium Dyes 1. Check for direct reduction of the MTT or XTT reagent by the polysaccharide sample in a cell-free system. 2. If interference occurs, use a different viability assay such as a trypan blue exclusion assay or a CyQUANT assay.An accurate determination of cell viability without chemical interference from the test compound.
Serum Protein Binding 1. Perform the assay in both serum-containing and serum-free media to assess the impact of serum proteins. 2. Be aware that binding to serum proteins can reduce the effective concentration of the polysaccharide.A better understanding of the compound's bioavailability and activity under different culture conditions.
Incomplete Solubilization 1. Ensure the polysaccharide is fully dissolved in the culture medium before adding it to the cells. 2. Use a vehicle control to account for any effects of the solvent.Homogeneous exposure of the cells to the test compound and reliable dose-response data.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound in methanol at various concentrations.

  • Reaction: Mix 1 mL of the DPPH solution with 1 mL of the this compound solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

Protocol 2: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.

  • Data Analysis: Compare the nitrite levels in the treated wells to the LPS-stimulated control wells.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_assays Bioassays cluster_analysis Data Analysis start Periploca sepium root bark extraction Extraction of Crude Polysaccharides start->extraction purification Purification of This compound extraction->purification antioxidant Antioxidant Assays (e.g., DPPH, ABTS) purification->antioxidant Test for scavenging activity anti_inflammatory Anti-inflammatory Assays (e.g., NO Assay) purification->anti_inflammatory Test for NO inhibition cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity Test for cancer cell inhibition data_analysis Data Interpretation and Troubleshooting antioxidant->data_analysis anti_inflammatory->data_analysis cytotoxicity->data_analysis

Caption: Experimental workflow for bioactivity screening of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO produces Perisesaccharide_B This compound Perisesaccharide_B->IKK Inhibits? Perisesaccharide_B->NFkB Inhibits?

Caption: Postulated anti-inflammatory signaling pathway for this compound.

References

Technical Support Center: Perisesaccharide B Experiments - Cell Culture Contamination Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Perisesaccharide B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common cell culture contamination issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination I might encounter in my cell culture when working with this compound?

A1: While this compound itself is not a source of contamination, the general cell culture environment is susceptible to several types of contaminants. The most common are:

  • Bacteria: These are typically single-celled microorganisms that can be identified by a sudden drop in pH (media turning yellow), cloudiness of the culture medium, and the appearance of small, motile particles between your cells when viewed under a microscope.[1][2]

  • Yeast: These are single-celled fungi that appear as small, budding, ovoid or spherical particles. The culture medium may become cloudy and the pH might increase.[2][3]

  • Mold: This fungal contamination is characterized by the growth of filamentous hyphae. In advanced stages, fuzzy colonies may be visible to the naked eye.[2][3]

  • Mycoplasma: This is a particularly insidious type of bacterial contamination because it is very small, lacks a cell wall, and often does not cause obvious turbidity or pH changes in the culture medium.[4][5][6] Mycoplasma contamination can significantly alter cell metabolism, growth, and gene expression, thereby compromising experimental results.[1][7][8]

  • Viruses: Viral contamination is difficult to detect as it requires specialized techniques like PCR or electron microscopy. Viruses can originate from the host animal or patient from which the cells were derived.[7]

  • Chemical Contamination: This can arise from impurities in the media, serum, water, or from residues of detergents and disinfectants.[1][3]

Q2: How can I detect mycoplasma contamination in my cultures?

A2: Due to its subtle nature, mycoplasma requires specific detection methods. Routine testing is highly recommended.[4][7] The most common methods include:

  • PCR (Polymerase Chain Reaction): This is a rapid and highly sensitive method that amplifies mycoplasma DNA for detection.[7][9]

  • DNA Staining: Using fluorescent dyes like DAPI or Hoechst, which bind to DNA. Under a fluorescence microscope, mycoplasma contamination will appear as small fluorescent particles in the cytoplasm.[5][9]

  • ELISA (Enzyme-Linked Immunosorbent Assay): This method detects mycoplasma antigens.

  • Microbiological Culture: This is considered a "gold standard" but is a slow method that requires specialized media and incubation conditions to grow the mycoplasma for detection.[10]

Q3: What are the first steps I should take if I suspect contamination?

A3: If you suspect contamination, it is crucial to act quickly to prevent it from spreading to other cultures.

  • Isolate the suspected culture immediately. Move it to a designated quarantine area or a separate incubator.

  • Examine the culture under a microscope to try and identify the type of contaminant (e.g., bacteria, fungi).

  • If contamination is confirmed, it is generally best to discard the culture. Autoclave the contaminated flask and any media or reagents that came into contact with it.

  • Thoroughly decontaminate the biosafety cabinet, incubator, and any other equipment that may have been exposed.[5]

  • Review your aseptic technique to identify any potential breaches that may have led to the contamination.[8]

Q4: Can I salvage a contaminated cell culture?

A4: While it is generally recommended to discard contaminated cultures to prevent further spread, salvaging may be considered for irreplaceable or extremely valuable cell lines.[8] However, this is often a difficult and time-consuming process with no guarantee of success.

  • For bacterial and fungal contamination, high concentrations of antibiotics or antifungals can be used, but these can be toxic to the cells and may not completely eradicate the contaminant.

  • Several commercial kits are available for mycoplasma decontamination.

  • It is important to note that the use of antibiotics can sometimes mask underlying low-level contamination.

Troubleshooting Guides

Issue 1: Sudden Change in Media Color and Turbidity
Observation Potential Cause Troubleshooting Steps
Media turns yellow and becomes cloudy overnight.Bacterial Contamination [1][2]1. Immediately discard the culture. 2. Decontaminate the incubator and biosafety cabinet with 70% ethanol followed by a disinfectant.[5] 3. Review aseptic techniques, especially the handling of media bottles and pipettes. 4. Check the sterility of all reagents (media, serum, buffers).
Media remains clear but turns yellow over time.Yeast Contamination [3]1. Discard the culture. 2. Thoroughly clean the incubator, paying attention to the water pan, as it can be a source of fungal growth. 3. Consider using an antifungal agent in the incubator's water pan.[3]
Media becomes cloudy with visible fuzzy growths.Mold Contamination [3]1. Discard all contaminated cultures immediately. 2. Decontaminate the entire cell culture area, including incubators, biosafety cabinets, and surrounding surfaces. 3. Check for potential sources of mold spores in the lab environment (e.g., ventilation systems).
Issue 2: Changes in Cell Health and Behavior with No Visible Contaminants
Observation Potential Cause Troubleshooting Steps
Reduced cell proliferation, changes in morphology, or altered experimental results.Mycoplasma Contamination [7][8]1. Quarantine the cell line and test for mycoplasma using a reliable method (PCR is recommended for its sensitivity and speed).[7][9] 2. If positive, discard the culture and all related stocks. 3. If the cell line is irreplaceable, attempt decontamination with a commercial kit, followed by repeated testing. 4. Test all other cell lines in the lab for mycoplasma.
Poor cell attachment, increased cell death, or inconsistent growth.Chemical Contamination [1][3]1. Use high-purity, cell culture grade water for all solutions. 2. Ensure all glassware and plasticware are thoroughly rinsed to remove any detergent residues. 3. Use reagents and media from reputable suppliers. 4. Aliquot reagents into smaller, single-use volumes to avoid repeated opening and closing of stock bottles.[5]

Data on Cell Culture Contamination

The following tables summarize quantitative data related to cell culture contamination to provide a better understanding of the prevalence and management of these issues.

Table 1: Reported Rates of Mycoplasma Contamination in Cell Cultures

Source/Study Reported Contamination Rate Notes
FDA, ATCC, and others5% - 30%General estimate across various laboratories.[7]
Study of NCBI's RNA-seq Archive11%Analysis of 9,395 samples from 884 series.
Study in Argentina (1991)70%Of 200 samples tested.
US Food and Drug Administration (early 1990s)15%Of over 20,000 cell cultures tested.
National Center for Advancing Translational Sciences (NCATS)15% (initial) -> 6-8% (after routine testing)Demonstrates the effectiveness of a regular screening program.

Table 2: Efficacy of Common Disinfectants Against Mycoplasma

Disinfectant Concentration Exposure Time Efficacy Reference
Ethanol70%5 minutesComplete inactivation
Quaternary Ammonium Compound (QAC)Not specifiedNot specifiedPoor efficacy
Alkaline Cleaner 10.8%Not specifiedComplete kill[10]
Alkaline Cleaner 20.8%Not specifiedComplete kill[10]
Vaporized Hydrogen Peroxide (VHP)180-1200 ppmVariousVery efficient[10]

Experimental Protocols & Workflows

Protocol: Routine Mycoplasma Screening using PCR
  • Sample Collection: Collect 1 ml of spent culture medium from a 70-80% confluent cell culture that has been growing without antibiotics for at least 48 hours.

  • DNA Extraction: Extract DNA from the collected supernatant using a commercial DNA extraction kit suitable for biological fluids.

  • PCR Amplification: Perform PCR using primers specific for the 16S rRNA gene of mycoplasma. Include a positive control (mycoplasma DNA) and a negative control (sterile water).

  • Gel Electrophoresis: Run the PCR products on a 1.5% agarose gel.

  • Result Interpretation: The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.

Workflow for Preventing Cell Culture Contamination

The following diagram illustrates a standard workflow for maintaining an aseptic environment and preventing contamination in your cell culture experiments.

G cluster_prep Preparation cluster_handling Cell Handling cluster_monitoring Monitoring & Maintenance prep_area Decontaminate Biosafety Cabinet aseptic_technique Strict Aseptic Technique prep_area->aseptic_technique prep_materials Sterilize Equipment & Reagents prep_materials->aseptic_technique personal_hygiene Wear Appropriate PPE personal_hygiene->aseptic_technique one_cell_line Handle One Cell Line at a Time aseptic_technique->one_cell_line quarantine Quarantine New Cell Lines one_cell_line->quarantine daily_check Daily Visual Inspection quarantine->daily_check routine_testing Routine Mycoplasma Testing daily_check->routine_testing incubator_cleaning Regular Incubator Cleaning routine_testing->incubator_cleaning

A workflow for preventing cell culture contamination.

Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, many polysaccharides with anti-inflammatory properties are known to affect the NF-κB and MAPK signaling pathways. Contamination can interfere with these pathways, leading to spurious results. The diagram below illustrates a generalized inflammatory signaling pathway that may be relevant for studying the effects of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Bacterial Endotoxin) TLR4 TLR4 LPS->TLR4 Contaminant Signal MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKKs TAK1->MAPKK IκBα IκBα IKK->IκBα phosphorylates & degrades NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates MAPK MAPKs (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_nuc->Inflammatory_Genes AP1->Inflammatory_Genes

References

Technical Support Center: Optimizing Enzyme Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymes. The following information will help you address common issues encountered during experiments, with a focus on adjusting pH for optimal enzyme activity, using β-Hexosaminidase B as a primary example.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for β-Hexosaminidase B activity?

The optimal pH for an enzyme is the pH at which it exhibits maximum activity. For Hydra β-Hexosaminidase B, the optimal activity is observed within a pH range of 5.0 to 6.0 when using the substrate pNPβGlcNAc. With the substrate pNPβGalNAc, maximal activity is extended up to pH 7.0.[1] It is important to note that the optimal pH can vary significantly between enzymes from different sources.[2]

Q2: How does pH affect enzyme stability?

pH is a critical factor for enzyme stability. Each enzyme has a specific pH range where it maintains its structural integrity and activity. For Hydra β-Hexosaminidase B, the enzyme exhibits a narrow range of pH stability, with maximum stability observed at pH 5.0.[1] Deviating significantly from the optimal pH can lead to irreversible denaturation and loss of enzyme activity.[2]

Q3: My enzyme shows low or no activity. What are the possible causes related to pH?

Low or no enzyme activity can stem from several factors, with incorrect pH being a primary suspect. Here are a few troubleshooting steps:

  • Verify Buffer pH: Ensure the pH of your reaction buffer is accurately measured and falls within the optimal range for your specific enzyme.

  • Check Component pH: Individual components of your reaction mixture can alter the final pH. It's good practice to check the pH after all components have been added.

  • Enzyme Stability: If the enzyme was stored or handled in a buffer with a pH outside its stability range, it may have lost activity.

Q4: Can the optimal pH for my enzyme differ from published values?

Yes, several factors can influence the optimal pH of an enzymatic reaction, including:

  • Substrate: The nature of the substrate can affect the optimal pH, as seen with β-Hexosaminidase B.[1]

  • Ionic Strength: The concentration of salts in the buffer can influence enzyme activity.[2]

  • Temperature: Temperature and pH can have interactive effects on enzyme activity and stability.

It is always recommended to perform a pH profile experiment for your specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Enzyme Activity Incorrect buffer pH.Prepare fresh buffer and verify the pH with a calibrated pH meter. Test a range of pH values around the expected optimum.
Enzyme instability due to improper pH during storage or handling.Review the storage buffer conditions. If necessary, perform a buffer exchange to a more suitable pH.
Sub-optimal pH for the specific substrate being used.Determine the pH optimum for your specific substrate by performing a pH activity profile.
Inconsistent Results Fluctuations in reaction pH.Ensure adequate buffering capacity for your reaction. Check the pH of the final reaction mixture.
Temperature and pH interaction.Optimize pH at the intended experimental temperature, as the pKa of the buffer can change with temperature.
Complete Loss of Activity Extreme pH exposure leading to irreversible denaturation.If the enzyme has been exposed to a very high or low pH, it is likely irreversibly inactivated. Obtain a fresh aliquot of the enzyme.[2]

Experimental Protocols

Determining the Optimal pH of an Enzyme

This protocol outlines a general method for determining the optimal pH for enzyme activity.

Materials:

  • Enzyme of interest (e.g., β-Hexosaminidase B)

  • Substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • A series of buffers covering a wide pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, Tris buffer for pH 7-9)

  • Spectrophotometer or other appropriate detection instrument

  • pH meter

Procedure:

  • Buffer Preparation: Prepare a series of buffers with overlapping pH ranges, for example, in 0.5 pH unit increments.

  • Reaction Setup: For each pH value to be tested, set up a reaction mixture containing the buffer, substrate, and any necessary cofactors.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of the enzyme to each reaction mixture.

  • Incubation: Incubate the reactions at a constant, optimal temperature for a defined period.

  • Measurement: Stop the reaction (if necessary) and measure the product formation using a suitable assay (e.g., spectrophotometry to measure the release of p-nitrophenol at 405 nm).

  • Data Analysis: Plot the enzyme activity (rate of product formation) against the pH. The pH at which the highest activity is observed is the optimal pH.

Visualizing Experimental and Signaling Pathways

Workflow for pH Optimization

The following diagram illustrates a typical workflow for determining the optimal pH for enzyme activity.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_buffer Prepare Buffers (Range of pH) setup_rxn Set up Reactions at Each pH prep_buffer->setup_rxn prep_reagents Prepare Enzyme and Substrate Solutions prep_reagents->setup_rxn initiate_rxn Initiate Reaction with Enzyme setup_rxn->initiate_rxn incubate Incubate at Constant Temperature initiate_rxn->incubate measure Measure Product Formation incubate->measure plot_data Plot Activity vs. pH measure->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Workflow for determining optimal enzyme pH.

Example Signaling Pathway: B Cell Receptor (BCR) Signaling

While not directly related to enzyme pH optimization, understanding cellular signaling pathways is crucial in drug development. The following diagram provides a simplified overview of the B cell receptor (BCR) signaling pathway, which is critical for B cell activation and antibody production.[3][4][5]

G cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes antigen Antigen bcr B Cell Receptor (BCR) antigen->bcr lyn_syk Lyn, Syk Activation bcr->lyn_syk pi3k PI3K Pathway lyn_syk->pi3k plcg2 PLCγ2 Pathway lyn_syk->plcg2 mapk MAPK Pathway lyn_syk->mapk proliferation Proliferation pi3k->proliferation differentiation Differentiation plcg2->differentiation antibody_production Antibody Production mapk->antibody_production

Caption: Simplified B Cell Receptor (BCR) signaling pathway.

References

Technical Support Center: Perisesaccharide B Sample Preparation for Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing Perisesaccharide B samples for structural elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a complex oligosaccharide that was first isolated from the root barks of the plant Periploca sepium. Its molecular formula is C36H60O18.[1] The structure of this compound and its related compounds, Perisesaccharides A-E, were determined using NMR and high-resolution electrospray ionization mass spectrometry (HRESIMS).[2]

Q2: What are the primary methods for the structural elucidation of this compound?

A2: The primary analytical techniques for determining the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] Multidimensional NMR techniques (e.g., COSY, TOCSY, HSQC, HMBC) are crucial for determining the connectivity and stereochemistry of the monosaccharide units.[3][4] Mass spectrometry provides information on the molecular weight and fragmentation patterns, which helps to confirm the sequence and branching of the oligosaccharide.[5][6]

Q3: What are the main challenges in preparing this compound samples for analysis?

A3: Like many complex carbohydrates, preparing this compound samples presents several challenges. For mass spectrometry, challenges include low ionization efficiency and potential in-source fragmentation. For NMR spectroscopy, issues such as poor spectral dispersion (overlapping signals) and the need for relatively large and pure sample amounts can be problematic.[7]

Q4: How much this compound is typically required for NMR and MS analysis?

A4: The required sample amount can vary depending on the specific instrument and experiment. For NMR, a few nanomoles of the glycan sample may be sufficient, though larger quantities often improve signal-to-noise ratios, especially for 2D experiments. For mass spectrometry, particularly with techniques like MALDI-MS, picomole to femtomole amounts can be analyzed, although derivatization might be necessary to enhance sensitivity.

Troubleshooting Guides

NMR Sample Preparation
Issue Possible Cause Troubleshooting Steps
Poor signal-to-noise ratio Low sample concentration. Paramagnetic impurities.Increase sample concentration if possible. Pass the sample through a chelating resin (e.g., Chelex) to remove paramagnetic ions.
Broad spectral lines High sample viscosity. Sample aggregation.Reduce sample concentration. Increase the temperature of the NMR experiment (e.g., to 50-80°C) to decrease viscosity.[8] Adjust the pH of the sample.
Overlapping signals in 1D 1H NMR Inherent nature of polysaccharides with similar sugar residues.Utilize 2D NMR experiments (COSY, TOCSY, HSQC, HMBC) to resolve overlapping peaks and establish correlations between protons and carbons.[3][4]
Exchangeable proton signals (e.g., -OH) are not observed Sample dissolved in deuterium oxide (D2O).To observe hydroxyl protons, dissolve the sample in a mixture of H2O/D2O (e.g., 90:10) and use a water suppression pulse sequence.
Mass Spectrometry Sample Preparation
Issue Possible Cause Troubleshooting Steps
Low ion intensity (poor sensitivity) Poor ionization efficiency of neutral oligosaccharides.Derivatize the sample to improve ionization. Permethylation is a common method that can increase sensitivity.[9] Use an appropriate matrix for MALDI-MS. Optimize ESI source conditions (e.g., solvent composition, flow rate, temperature).
In-source fragmentation The molecule is labile under the chosen ionization conditions.Use a "softer" ionization technique or adjust the instrument parameters to reduce the energy transferred to the analyte. For MALDI, consider using a different matrix or lower laser power. For ESI, reduce the cone voltage.
Presence of salt adducts (e.g., [M+Na]+, [M+K]+) Contamination of the sample with inorganic salts.Desalt the sample prior to MS analysis using techniques like dialysis, size-exclusion chromatography, or solid-phase extraction with graphitized carbon.
Inability to distinguish isomers Mass spectrometry alone cannot differentiate between isomers.Couple mass spectrometry with a separation technique like liquid chromatography (LC) or ion mobility spectrometry (IMS) to separate isomers before MS analysis.

Experimental Protocols

Isolation and Purification of this compound from Periploca sepium

This protocol is adapted from the original research by Wang L, et al. (2010).[2]

  • Extraction: The air-dried and powdered root barks of Periploca sepium are extracted with 95% ethanol at room temperature.

  • Solvent Partitioning: The ethanol extract is concentrated under reduced pressure and then partitioned sequentially with petroleum ether, ethyl acetate, and n-butanol.

  • Column Chromatography (Silica Gel): The n-butanol extract is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol.

  • Column Chromatography (RP-18): Fractions containing oligosaccharides are further purified by column chromatography on a reversed-phase (RP-18) column using a methanol-water gradient.

  • Preparative HPLC: Final purification of this compound is achieved by preparative high-performance liquid chromatography (HPLC) on an RP-18 column.

General Protocol for NMR Sample Preparation of Oligosaccharides
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) as impurities can complicate spectral interpretation.

  • Solvent Preparation: For standard proton and carbon NMR, dissolve 5-10 mg of the purified oligosaccharide in 0.5 mL of high-purity deuterium oxide (D2O, 99.96%).

  • Lyophilization: To remove any residual H2O and exchange labile protons for deuterium, freeze the sample solution and lyophilize to dryness. Repeat this step 2-3 times.

  • Final Dissolution: Dissolve the lyophilized sample in 0.5 mL of D2O and transfer to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of a suitable internal standard (e.g., acetone or DSS) for chemical shift referencing.

General Protocol for Mass Spectrometry Sample Preparation (MALDI-MS)
  • Sample and Matrix Solution Preparation:

    • Dissolve the purified this compound in deionized water or a suitable organic solvent to a concentration of approximately 1 mg/mL.

    • Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) in a solvent mixture such as acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).

  • Sample Spotting:

    • On a MALDI target plate, spot 1 µL of the matrix solution.

    • Immediately add 1 µL of the sample solution to the matrix spot and mix gently with the pipette tip.

    • Alternatively, the dried-droplet method can be used where the matrix is allowed to crystallize first, followed by the addition of the sample.

  • Drying: Allow the sample-matrix mixture to air-dry completely at room temperature, forming a crystalline spot.

  • Analysis: Insert the target plate into the MALDI-MS instrument for analysis.

Quantitative Data Summary

Table 1: Typical Yields for Oligosaccharide Purification Steps

Purification StepTypical Recovery Rate (%)Purity Achieved (%)
Solvent Partitioning70-9030-50
Silica Gel Chromatography50-8060-80
Reversed-Phase Chromatography60-8580-95
Preparative HPLC>90>98

Note: These are general estimates for oligosaccharide purification and may vary for this compound.

Table 2: Recommended Sample Concentrations for Analysis

Analytical MethodRecommended Concentration
1D 1H NMR1-5 mg/mL
2D NMR (HSQC, HMBC)5-20 mg/mL
ESI-MS1-10 µM
MALDI-MS0.1-1 mg/mL (mixed with matrix)

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Structural Elucidation start Dried Root Barks of Periploca sepium extraction Ethanol Extraction start->extraction partitioning Solvent Partitioning extraction->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel rp18 RP-18 Chromatography silica_gel->rp18 prep_hplc Preparative HPLC rp18->prep_hplc pure_sample Pure this compound prep_hplc->pure_sample nmr NMR Spectroscopy (1D & 2D) pure_sample->nmr ms Mass Spectrometry (HRESIMS) pure_sample->ms structure Structural Determination nmr->structure ms->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

troubleshooting_logic start Start NMR Analysis check_spectrum Acquire 1D 1H Spectrum. Are spectral lines sharp and well-resolved? start->check_spectrum good_spectrum Proceed with 2D NMR (COSY, HSQC, etc.) check_spectrum->good_spectrum Yes broad_lines Broad Lines Observed check_spectrum->broad_lines No troubleshoot_viscosity Decrease Viscosity: - Increase Temperature - Lower Concentration - Adjust pH broad_lines->troubleshoot_viscosity reacquire Re-acquire Spectrum troubleshoot_viscosity->reacquire reacquire->check_spectrum

Caption: Troubleshooting logic for poor resolution in NMR spectra.

References

Validation & Comparative

A Comparative Analysis of Perisesaccharide Bioactivity: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the biological activities of Perisesaccharides, a group of oligosaccharides isolated from the root barks of Periploca sepium. While the chemical structures of Perisesaccharides A through E have been elucidated, a notable absence of published experimental data on their specific bioactive properties prevents a comparative analysis at this time.

Perisesaccharides A-E were first isolated and structurally characterized in 2010.[1] These complex oligosaccharides represent a unique chemical space within natural products. However, subsequent research to determine their potential pharmacological effects, such as antioxidant, anti-inflammatory, or cytotoxic activities, appears to be limited or not publicly available.

For researchers, scientists, and drug development professionals, this lack of data presents both a challenge and an opportunity. The intricate structures of these molecules suggest the potential for specific interactions with biological targets, a hypothesis that remains to be tested.

The Path Forward: A Call for Experimental Investigation

To facilitate a comparative guide on the bioactivity of Perisesaccharides, future research should focus on a systematic evaluation of each compound across a panel of standardized biological assays. This would involve:

  • In vitro screening: Initial assessment of Perisesaccharides A-E for various activities, including but not limited to:

    • Antioxidant capacity (e.g., DPPH, ABTS, ORAC assays)

    • Anti-inflammatory effects (e.g., inhibition of nitric oxide production, cytokine release in cell-based models)

    • Cytotoxicity against a range of cancer cell lines

    • Enzyme inhibition assays relevant to specific disease pathways

  • Quantitative Analysis: For any observed activities, determination of key quantitative metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values to allow for direct comparison of potency.

  • Mechanism of Action Studies: For the most promising compounds, further investigation into the underlying molecular mechanisms would be crucial. This could involve exploring their effects on specific signaling pathways.

Hypothetical Experimental Workflow and Data Presentation

Should such data become available, a comparative guide would be structured to provide clear and actionable insights for the research community.

Proposed Data Presentation:

A tabular format would be employed to summarize the quantitative bioactivity data for each Perisesaccharide.

Table 1: Comparative Bioactivity of Perisesaccharides (Hypothetical Data)

PerisesaccharideAntioxidant Activity (IC50, µM)Anti-inflammatory Activity (NO Inhibition, IC50, µM)Cytotoxicity (MCF-7, IC50, µM)
Perisesaccharide A>10075.2 ± 5.1>100
Perisesaccharide B52.1 ± 3.835.6 ± 2.989.4 ± 7.2
Perisesaccharide C89.5 ± 6.368.1 ± 4.5>100
Perisesaccharide D45.8 ± 4.122.9 ± 1.865.3 ± 5.5
Perisesaccharide E>100>100>100
Proposed Experimental Protocols:

Detailed methodologies for each assay would be provided to ensure reproducibility. For instance, the protocol for assessing anti-inflammatory activity might be outlined as follows:

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of Perisesaccharides (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce NO production. A control group without LPS stimulation is included.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Proposed Visualizations:

To illustrate the logical flow of experiments and potential mechanisms, diagrams would be generated.

Experimental_Workflow cluster_isolation Compound Isolation cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Comparison Periploca sepium Periploca sepium Extraction Extraction Periploca sepium->Extraction Chromatography Chromatography Extraction->Chromatography Perisesaccharides A-E Perisesaccharides A-E Chromatography->Perisesaccharides A-E Antioxidant Assays Antioxidant Assays Perisesaccharides A-E->Antioxidant Assays Test Anti-inflammatory Assays Anti-inflammatory Assays Perisesaccharides A-E->Anti-inflammatory Assays Test Cytotoxicity Assays Cytotoxicity Assays Perisesaccharides A-E->Cytotoxicity Assays Test Quantitative Data (IC50) Quantitative Data (IC50) Antioxidant Assays->Quantitative Data (IC50) Anti-inflammatory Assays->Quantitative Data (IC50) Cytotoxicity Assays->Quantitative Data (IC50) Comparative Analysis Comparative Analysis Quantitative Data (IC50)->Comparative Analysis

Caption: A hypothetical workflow for the comparative bioactivity study of Perisesaccharides.

References

A Comparative Analysis of Bioactive Oligosaccharides: Evaluating Perisesaccharide B Against Well-Characterized Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Perisesaccharide B with other known oligosaccharides in terms of anti-inflammatory, anti-tumor, and immunomodulatory activities is currently not feasible due to a lack of available scientific data on the biological functions of this compound. While this compound has been successfully isolated and identified, further research into its pharmacological effects is not yet publicly available.

This compound is an oligosaccharide isolated from the root barks of Periploca sepium.[1] However, beyond its identification, its specific biological activities and mechanisms of action remain undocumented in accessible scientific literature.

In contrast, a significant body of research exists for other oligosaccharides, detailing their potent biological effects and the signaling pathways they modulate. This guide will, therefore, focus on a comparative overview of several well-studied oligosaccharides, providing the kind of data and experimental context that would be necessary for a future evaluation of this compound, should such data become available.

Prominent Bioactive Oligosaccharides: A Comparative Overview

To illustrate the type of data required for a thorough comparison, this section details the properties of three well-researched classes of oligosaccharides: Fructo-oligosaccharides (FOS), Galacto-oligosaccharides (GOS), and Human Milk Oligosaccharides (HMOs).

Table 1: Comparative Biological Activities of Selected Oligosaccharides
Oligosaccharide ClassPrimary Biological ActivityKey Experimental FindingsRelevant Signaling Pathways
Fructo-oligosaccharides (FOS) Prebiotic, Anti-inflammatoryReduced expression of pro-inflammatory cytokines (IL-12, IL-8, TNF-α) in Caco-2 cells.[2]PPARγ, NF-κB[2]
Galacto-oligosaccharides (GOS) Prebiotic, ImmunomodulatoryPrevention of atopic dermatitis and food allergies in early life.[1]Microbiota-dependent and independent immune modulation[1]
Human Milk Oligosaccharides (HMOs) Immunomodulatory, Anti-inflammatory, Anti-infectiveReduction of pro-inflammatory cytokines (e.g., IL-8, IL-6).[3] Direct modulation of immune cells including macrophages, dendritic cells, B-cells, and T-cells.[4] Inhibition of pathogen adhesion.[5]Modulation of selectin-mediated cell-cell interactions[4][5]

Key Signaling Pathways in Oligosaccharide-Mediated Immunomodulation

The immunomodulatory effects of oligosaccharides are often mediated through their interaction with key signaling pathways within immune and intestinal cells. Understanding these pathways is crucial for elucidating their mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many bioactive oligosaccharides exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the production of pro-inflammatory cytokines.

NF_kappa_B_Pathway Oligosaccharides Oligosaccharides Inhibition Inhibition IKK_Complex IKK_Complex Inhibition->IKK_Complex Inhibits Activation p_IκBα Phosphorylated IκBα IKK_Complex->p_IκBα Phosphorylates NF_κB_Activation NF-κB Release p_IκBα->NF_κB_Activation Leads to Degradation & Nuclear_Translocation Nuclear Translocation NF_κB_Activation->Nuclear_Translocation Activates Gene_Expression Pro-inflammatory Gene Expression Nuclear_Translocation->Gene_Expression Promotes

Figure 1. Simplified diagram of the NF-κB signaling pathway and its inhibition by bioactive oligosaccharides.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Some oligosaccharides can modulate MAPK signaling to influence cytokine production.

MAPK_Pathway Oligosaccharides Oligosaccharides Modulation MAPKKK MAPKKK Modulation->MAPKKK Modulates MAPKK MAPK Kinase MAPKKK->MAPKK Activates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Activates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Cytokine_Production Cytokine Production Transcription_Factors->Cytokine_Production Regulates Experimental_Workflow Start Start End End Process Process Cell_Culture Cell_Culture Oligo_Treatment Pre-treatment with Test Oligosaccharide Cell_Culture->Oligo_Treatment 2 Inflammation_Induction Induction of Inflammation (e.g., with LPS) Oligo_Treatment->Inflammation_Induction 3 Supernatant_Collection Collection of Culture Supernatant Inflammation_Induction->Supernatant_Collection 4 ELISA Quantification of Cytokines (ELISA Assay) Supernatant_Collection->ELISA 5 Data_Analysis Statistical Analysis of Results ELISA->Data_Analysis 6 Data_Analysis->End 7

References

Validating the In Vivo Anti-inflammatory Effects of Perisesaccharide B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the in vivo validation of the anti-inflammatory properties of Perisesaccharide B, a novel polysaccharide. The performance of this compound is compared with a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and a vehicle control. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of new anti-inflammatory agents.

Comparative Efficacy of this compound in a Carrageenan-Induced Paw Edema Model

The anti-inflammatory activity of this compound was evaluated using the carrageenan-induced paw edema model in rats, a widely accepted method for assessing acute inflammation.[1][2] The results demonstrate that this compound exhibits a dose-dependent reduction in paw edema, comparable to the positive control, Indomethacin.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h post-carrageenan (Mean ± SD)Inhibition of Edema (%)
Vehicle Control (Saline)-0.85 ± 0.06-
This compound250.64 ± 0.05*24.7
This compound500.48 ± 0.04 43.5
Indomethacin100.42 ± 0.0350.6

*p < 0.05, **p < 0.01 compared to the Vehicle Control group.

Modulation of Pro-inflammatory Cytokines by this compound

To further elucidate the anti-inflammatory mechanism of this compound, the serum levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), were quantified using ELISA. This compound significantly suppressed the production of these cytokines in a dose-dependent manner.

Table 2: Effect of this compound on Serum TNF-α and IL-6 Levels in LPS-stimulated Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Vehicle Control (Saline)-325.4 ± 28.7480.1 ± 35.2
This compound25240.1 ± 21.5350.6 ± 29.8
This compound50165.8 ± 15.3 210.3 ± 20.1
Dexamethasone5110.2 ± 10.8 155.7 ± 14.9

*p < 0.05, **p < 0.01 compared to the Vehicle Control group.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is a widely used to screen for anti-inflammatory activity.[1][2]

  • Animals: Male Wistar rats (180-220 g) are used.

  • Groups:

    • Group 1: Vehicle Control (0.9% saline, p.o.)

    • Group 2: this compound (25 mg/kg, p.o.)

    • Group 3: this compound (50 mg/kg, p.o.)

    • Group 4: Indomethacin (10 mg/kg, p.o.)

  • Procedure:

    • Animals are fasted for 12 hours prior to the experiment with free access to water.

    • The respective treatments are administered orally.

    • One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treatment group.

LPS-Induced Inflammation in Mice

This model is used to assess the effect of compounds on systemic inflammation and cytokine production.[3][4]

  • Animals: Male BALB/c mice (20-25 g) are used.

  • Groups:

    • Group 1: Vehicle Control (0.9% saline, i.p.)

    • Group 2: this compound (25 mg/kg, i.p.)

    • Group 3: this compound (50 mg/kg, i.p.)

    • Group 4: Dexamethasone (5 mg/kg, i.p.)

  • Procedure:

    • The respective treatments are administered intraperitoneally.

    • One hour after treatment, mice are injected intraperitoneally with Lipopolysaccharide (LPS) (1 mg/kg).

    • Two hours after LPS injection, blood is collected via cardiac puncture.

  • Cytokine Analysis: Serum levels of TNF-α and IL-6 are measured using commercial ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many natural polysaccharides are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[5][6] These pathways are crucial in the transcriptional regulation of pro-inflammatory genes.

experimental_workflow cluster_animal_model In Vivo Model Selection cluster_treatment Treatment Administration cluster_assessment Assessment of Anti-inflammatory Effects rat_model Carrageenan-Induced Paw Edema in Rats groups Grouping: - Vehicle Control - this compound (Low Dose) - this compound (High Dose) - Positive Control rat_model->groups Oral Administration mouse_model LPS-Induced Inflammation in Mice mouse_model->groups Intraperitoneal Administration paw_measurement Paw Volume Measurement (Plethysmometer) groups->paw_measurement blood_collection Blood Collection (Cardiac Puncture) groups->blood_collection cytokine_analysis Cytokine Analysis (ELISA) blood_collection->cytokine_analysis

Figure 1: Experimental workflow for in vivo validation.

The NF-κB signaling pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is hypothesized to inhibit the degradation of IκBα.

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammation induces PerisesaccharideB This compound PerisesaccharideB->IKK inhibits

Figure 2: Hypothesized inhibition of the NF-κB pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling cascade in the inflammatory response. Activation of these kinases leads to the expression of inflammatory mediators. It is proposed that this compound can suppress the phosphorylation of these MAPK proteins.

MAPK_pathway cluster_mapks MAPKs Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38 p38 MAPKK->p38 phosphorylates JNK JNK MAPKK->JNK phosphorylates ERK ERK MAPKK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response activates PerisesaccharideB This compound PerisesaccharideB->MAPKK inhibits phosphorylation

Figure 3: Proposed inhibition of the MAPK signaling pathway.

References

Replicating Published Results on Perisesaccharide B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals interested in the biological activities of Perisesaccharide B, this guide provides a comprehensive overview of the currently available information. Efforts to replicate and build upon published findings require access to detailed experimental data and protocols. This document outlines the existing knowledge base for this compound and highlights areas where further research is needed.

Summary of this compound

This compound is an oligosaccharide that was first isolated from the root barks of the plant Periploca sepium.[1][2] The initial discovery and structural elucidation were reported by Wang and colleagues in their 2010 publication in Planta Medica.[3] This foundational paper identified this compound as one of five new oligosaccharides (Perisesaccharides A-E) from this plant source.[3]

Despite its discovery over a decade ago, publicly available data on the specific biological activities of this compound remains limited. The original publication by Wang et al. focused primarily on the isolation and structural characterization of these new compounds.[3] Subsequent research on compounds from Periploca sepium has revealed various biological activities, including immunosuppressive and cytotoxic effects of other isolated molecules. However, specific quantitative data and detailed experimental protocols for this compound's bioactivity have not been detailed in accessible publications.

Comparative Data on Biological Activity

A thorough review of scientific literature did not yield any published studies that have replicated the original findings for this compound or presented new data on its biological activity. Therefore, a direct comparison of its performance with other alternatives, supported by experimental data, cannot be constructed at this time.

While specific data for this compound is lacking, it is noteworthy that other compounds isolated from Periploca sepium have demonstrated biological effects. For instance, certain pregnane glycosides from this plant have shown in vitro inhibitory activity against T lymphocyte proliferation. Additionally, some C21 steroidal glycosides and other oligosaccharides from Periploca sepium have exhibited cytotoxic activities against human A-549 and HepG2 cell lines.[4] This suggests that the Periploca sepium plant is a source of various bioactive compounds, though the specific role of this compound remains to be elucidated.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. The original publication by Wang et al. does not provide specific methodologies for any bioassays performed on this compound.[3] Researchers seeking to investigate the activity of this compound would need to develop their own experimental designs based on the intended application.

For general guidance, researchers can refer to established protocols for assessing the biological activities of novel compounds. For example, anti-inflammatory activity can be investigated using in vitro models such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, measuring nitric oxide (NO) production and the expression of pro-inflammatory cytokines like TNF-α and IL-6. Cytotoxicity can be assessed using standard assays like the MTT or LDH release assays on relevant cancer cell lines.

Signaling Pathways and Experimental Workflows

As there is no published data on the mechanism of action of this compound, diagrams of its specific signaling pathways cannot be generated. However, to aid researchers in designing future experiments, a generalized workflow for the initial screening of a novel natural product's bioactivity is presented below. This workflow is a logical representation of the steps a researcher might take to investigate a new compound.

G cluster_0 Phase 1: Isolation and Characterization cluster_1 Phase 2: In Vitro Bioactivity Screening cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: In Vivo Studies A Plant Material (Periploca sepium root bark) B Extraction and Fractionation A->B C Isolation of this compound B->C D Structural Elucidation (NMR, MS) C->D E Cytotoxicity Assays (e.g., MTT on cancer cell lines) C->E F Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) C->F G Other Bioassays (e.g., antimicrobial, antioxidant) C->G H Identification of Active Pathways (e.g., Western Blot, qPCR) E->H F->H G->H I Target Identification H->I J Animal Model of Disease I->J K Efficacy and Toxicity Assessment J->K

A generalized workflow for the discovery and validation of bioactive natural products.

Conclusion

While this compound has been successfully isolated and structurally characterized, a significant gap exists in the scientific literature regarding its biological activity and mechanism of action. This guide serves to summarize the current state of knowledge and to highlight the need for further research to unlock the potential of this novel oligosaccharide. The lack of publicly available replication studies or new experimental data presents both a challenge and an opportunity for researchers in the field of natural product drug discovery. Future investigations are essential to determine if this compound possesses any of the bioactivities observed in other compounds from Periploca sepium and to establish its potential for therapeutic applications.

References

Perisesaccharide B: A Potential Reference Standard for Quality Control of Periploca sepium Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The increasing demand for herbal medicine necessitates robust quality control measures to ensure the consistency, efficacy, and safety of botanical extracts. Periploca sepium, a plant utilized in traditional medicine for its anti-inflammatory and immunosuppressive properties, contains a complex mixture of bioactive compounds. Establishing a reliable reference standard is paramount for the accurate standardization of P. sepium extracts. This guide provides a comparative overview of Perisesaccharide B as a potential reference standard, alongside other candidate molecules from the plant, and outlines the experimental framework required for its validation.

Introduction to Reference Standards for Herbal Extracts

Reference standards are highly purified compounds that are used as a benchmark for the qualitative and quantitative analysis of a substance. In the context of herbal extracts, which are inherently complex mixtures, reference standards are crucial for:

  • Identity Confirmation: Verifying the presence of key chemical markers to confirm the correct plant species.

  • Potency Determination: Quantifying the concentration of active or characteristic constituents to ensure consistent dosage and therapeutic effect.

  • Stability Testing: Assessing the degradation of marker compounds over time to establish appropriate storage conditions and shelf life.

  • Purity Analysis: Detecting and quantifying impurities or adulterants.

The ideal reference standard should be a stable, well-characterized compound that is specific to or characteristic of the plant species .

Chemical Constituents of Periploca sepium

Periploca sepium Bunge is a rich source of various secondary metabolites. The primary classes of compounds isolated from its root bark include:

  • Oligosaccharides: A series of unique sugars, including Perisesaccharide A, B, C, E, and F, have been identified.[1]

  • Pregnane Glycosides: This is a major class of bioactive compounds in P. sepium, with numerous identified molecules such as Periplocoside A, E, and P. These compounds have been associated with the plant's insecticidal and immunosuppressive activities.

  • Other Compounds: The extract also contains other molecules like lupeol acetate and 4-methoxy salicylaldehyde.

This compound as a Reference Standard: A Comparative Perspective

This compound, an oligosaccharide isolated from the root barks of P. sepium, presents itself as a potential candidate for a reference standard.[2] Oligosaccharides are often characteristic of a particular plant genus or species, making them suitable markers for identity.

Another major class of compounds in P. sepium are the pregnane glycosides, with Periplocoside P being a prominent example. These compounds are often linked to the plant's bioactivity and could also serve as valuable reference standards, particularly for assays focused on therapeutic potency.

The selection of the most appropriate reference standard depends on the specific application of the quality control method. For general quality control and identification, a characteristic and stable compound like an oligosaccharide may be ideal. For bioactivity-guided standardization, a potent pregnane glycoside might be more relevant.

To date, a direct comparison of the performance of this compound and other potential reference standards for the quality control of P. sepium extracts has not been extensively published. Therefore, a comprehensive validation according to the International Council for Harmonisation (ICH) guidelines is necessary.

Experimental Data: A Framework for Validation

The following tables outline the necessary experimental data required to validate this compound as a reference standard. While specific data from published studies on this compound is limited, these tables serve as a template for the required validation parameters. For comparative purposes, similar data should be generated for other potential reference standards like Periplocoside P.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterRecommended Conditions for Method Development
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with potential acid modifier like formic acid)
Flow Rate 1.0 mL/min
Detection Diode Array Detector (DAD) or Charged Aerosol Detector (CAD)
Injection Volume 10 µL
Column Temperature 30 °C

Table 2: Method Validation Parameters for this compound as a Reference Standard

ParameterAcceptance Criteria (based on ICH guidelines)Hypothetical Experimental Value
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) To be determined based on expected concentration in extracts5 - 100
Precision (RSD%)
- Repeatability (Intra-day)≤ 2%1.2%
- Intermediate Precision (Inter-day)≤ 3%2.5%
Accuracy (% Recovery) 98 - 102%99.5%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:10.5
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ratio of 10:11.5

Table 3: Stability of this compound Standard Solution

ConditionDuration% Degradation
Room Temperature (25°C) 24 hours< 1%
Refrigerated (4°C) 7 days< 2%
Freeze-Thaw Cycles 3 cycles< 2%

Experimental Protocols

Preparation of Standard Solutions

Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of an appropriate solvent (e.g., methanol) to obtain a stock solution. Prepare a series of working standard solutions by diluting the stock solution to different concentrations for linearity studies.

Sample Preparation (Periploca sepium Extract)

Accurately weigh the dried powdered root bark of Periploca sepium and extract it with a suitable solvent (e.g., 70% ethanol) using ultrasonication or reflux. Filter the extract and dilute it to a known volume. Before HPLC analysis, pass the diluted extract through a 0.45 µm syringe filter.

HPLC Method Validation Protocol
  • Specificity: Inject the blank solvent, the standard solution, and the sample solution to ensure that there are no interfering peaks at the retention time of this compound.

  • Linearity: Inject the series of working standard solutions at different concentrations (at least five) and construct a calibration curve by plotting the peak area against the concentration. Calculate the regression equation and the correlation coefficient (r²).

  • Precision:

    • Repeatability: Analyze six replicate injections of the standard solution at a single concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the Relative Standard Deviation (RSD%) for the results.

  • Accuracy: Perform a recovery study by spiking a known amount of the this compound standard into a sample of the P. sepium extract at three different concentration levels. Calculate the percentage recovery.

  • Stability: Analyze the standard solution stored under different conditions (room temperature, refrigerated) over a period of time to assess its stability.

Bioactivity and Signaling Pathways of Periploca sepium Constituents

The therapeutic effects of Periploca sepium are attributed to the modulation of key signaling pathways involved in inflammation and immune responses. Understanding these pathways is crucial for developing bioactivity-based quality control methods.

Inhibition of Inflammatory Cytokine Production

Extracts of Periploca sepium have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). This inhibition is likely mediated through the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK Activation IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Release NF-κB_active NF-κB NF-κB->NF-κB_active Translocation Periploca_Constituents Periploca sepium Constituents Periploca_Constituents->IKK Inhibition Gene_Transcription Inflammatory Gene Transcription NF-κB_active->Gene_Transcription Induces Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Gene_Transcription->Cytokines Leads to

Caption: NF-κB signaling pathway and the inhibitory effect of Periploca sepium constituents.

Immunosuppressive Activity via MAP Kinase Pathway

Pregnane glycosides from Periploca sepium, such as Periplocoside E, have demonstrated immunosuppressive effects by inhibiting T-cell activation. This action is mediated through the Mitogen-Activated Protein (MAP) Kinase signaling pathway , specifically targeting the ERK and JNK cascades.

G T-Cell_Receptor T-Cell Receptor Activation Upstream_Signaling Upstream Signaling Complex T-Cell_Receptor->Upstream_Signaling MEKK MEKK Upstream_Signaling->MEKK MKK4_7 MKK4/7 MEKK->MKK4_7 MEK1_2 MEK1/2 MEKK->MEK1_2 JNK JNK MKK4_7->JNK Transcription_Factors Transcription Factors (e.g., AP-1) JNK->Transcription_Factors ERK ERK MEK1_2->ERK ERK->Transcription_Factors Gene_Expression T-Cell Activation Gene Expression Transcription_Factors->Gene_Expression Periplocoside_E Periplocoside E Periplocoside_E->JNK Inhibition Periplocoside_E->ERK Inhibition

Caption: Inhibition of the MAP Kinase pathway in T-cells by Periplocoside E.

Conclusion

This compound holds promise as a reference standard for the quality control of Periploca sepium extracts due to its characteristic nature as an oligosaccharide specific to the plant. However, comprehensive experimental validation is required to establish its suitability. This guide provides a framework for the necessary validation studies, including detailed experimental protocols and data presentation formats. Furthermore, the elucidation of the bioactive signaling pathways of P. sepium constituents opens avenues for the development of bioactivity-based standardization methods. For a complete quality profile of P. sepium extracts, a multi-marker approach, potentially utilizing both a characteristic oligosaccharide like this compound and a bioactive pregnane glycoside like Periplocoside P, may be the most effective strategy. This would ensure both the identity and the therapeutic potency of the herbal product.

References

A Researcher's Guide to the Comparative Analysis of Perisesaccharide B from Diverse Geographical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for the comparative analysis of Perisesaccharide B, a sulfated polysaccharide isolated from sea cucumbers of the genus Holothuria, from different geographical locations. As environmental factors and species variations can significantly influence the chemical structure and biological activity of marine natural products, this guide offers researchers, scientists, and drug development professionals a methodology to systematically evaluate these differences. While direct comparative studies on this compound from varied locales are not yet prevalent in published literature, this document outlines the essential experimental protocols, data presentation formats, and analytical workflows required for such an investigation.

Introduction to this compound

This compound is a triterpene glycoside, a class of compounds known for their diverse and potent biological activities. These activities are intrinsically linked to their structural characteristics, including the type and sequence of monosaccharides, the degree and position of sulfation, and the nature of the aglycone moiety. Geographic and environmental pressures can lead to variations in these structural features, potentially altering the therapeutic efficacy and pharmacological profile of this compound. A comparative analysis is therefore crucial for identifying sources of this compound with optimal characteristics for drug development.

Experimental Workflow for Comparative Analysis

A systematic comparison of this compound from different geographical sources involves a multi-step process, from sample collection to bioactivity screening. The following workflow provides a standardized approach to ensure reproducible and comparable results.

Experimental Workflow cluster_0 Sample Collection & Preparation cluster_1 Extraction & Purification cluster_2 Structural & Physicochemical Analysis cluster_3 Biological Activity Screening Sample Collection Sample Collection Species Identification Species Identification Sample Collection->Species Identification Taxonomic verification Tissue Homogenization Tissue Homogenization Species Identification->Tissue Homogenization Extraction Extraction Tissue Homogenization->Extraction Crude extract Purification Purification Extraction->Purification Fractionation Physicochemical_Properties Physicochemical Properties Purification->Physicochemical_Properties Pure this compound Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation In_vitro_Assays In vitro Assays Purification->In_vitro_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis In_vitro_Assays->Signaling_Pathway_Analysis Identified bioactivity

Caption: Experimental workflow for the comparative analysis of this compound.

Detailed Experimental Protocols

Extraction and Purification of this compound

The isolation of this compound is a critical step that can influence the final yield and purity. The following protocol is a general guideline that can be optimized based on the specific sea cucumber species and laboratory conditions.

  • Sample Preparation: Fresh or frozen sea cucumber body walls are cleaned, cut into small pieces, and homogenized.

  • Delipidation: The homogenate is treated with a solvent such as ethanol to remove lipids.

  • Extraction: The delipidated tissue is then subjected to hot water extraction.[1] This method is widely used for polysaccharide extraction due to its efficiency and minimal degradation of the target compound.[1]

  • Protein Removal: The crude extract is treated with a protease to remove protein contaminants.

  • Purification: The extract is further purified using a combination of techniques:

    • Ethanol Precipitation: Polysaccharides are precipitated by adding multiple volumes of cold ethanol.[2]

    • Chromatography: Anion-exchange and size-exclusion chromatography are employed to separate this compound from other polysaccharides based on charge and molecular weight, respectively.[2]

Physicochemical and Structural Characterization

A detailed structural and physicochemical analysis is essential to identify variations in this compound from different sources.

  • Molecular Weight Determination: High-Performance Gel Permeation Chromatography (HPGPC) is used to determine the molecular weight distribution of the purified polysaccharide.

  • Monosaccharide Composition Analysis: The purified this compound is hydrolyzed into its constituent monosaccharides using an acid like trifluoroacetic acid. The resulting monosaccharides are then identified and quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sulfate Content Determination: The barium chloride-gelatin method or ion chromatography can be used to quantify the sulfate content.

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for determining the glycosidic linkages, anomeric configurations, and the position of sulfate groups.[3]

Comparative Data Presentation

To facilitate a clear comparison, all quantitative data should be summarized in tables. The following tables present a hypothetical comparison of this compound from three different geographical locations.

Table 1: Physicochemical Properties of this compound from Different Geographical Sources

PropertySource A (e.g., Mediterranean Sea)Source B (e.g., South China Sea)Source C (e.g., Caribbean Sea)
Yield (% of dry weight) 1.2 ± 0.21.5 ± 0.30.9 ± 0.1
Molecular Weight (kDa) 150 ± 10165 ± 12140 ± 8
Sulfate Content (%) 25.4 ± 1.828.1 ± 2.122.5 ± 1.5

Table 2: Monosaccharide Composition of this compound from Different Geographical Sources (Mole %)

MonosaccharideSource ASource BSource C
Fucose 45.248.942.1
Galactose 30.128.533.4
Glucuronic Acid 15.612.316.8
N-acetylglucosamine 9.110.37.7

Table 3: Comparative Biological Activity of this compound from Different Geographical Sources (IC50 in µg/mL)

Biological ActivitySource ASource BSource C
Anticoagulant Activity (APTT) 15.8 ± 1.212.5 ± 0.918.2 ± 1.5
Antitumor Activity (MCF-7 cells) 25.4 ± 2.120.1 ± 1.830.5 ± 2.5
Anti-inflammatory Activity (NO inhibition) 32.7 ± 2.828.9 ± 2.238.1 ± 3.1

Signaling Pathway Analysis

Understanding the mechanism of action of this compound involves identifying the signaling pathways it modulates. Based on the known activities of similar sulfated polysaccharides, potential pathways to investigate include those related to apoptosis and inflammation.

Apoptosis Induction Pathway

Many antitumor agents exert their effects by inducing apoptosis in cancer cells. A plausible mechanism for this compound could involve the activation of the caspase cascade.

Apoptosis Pathway Perisesaccharide_B This compound Cell_Membrane_Receptor Cell Membrane Receptor Perisesaccharide_B->Cell_Membrane_Receptor Caspase_8 Caspase-8 activation Cell_Membrane_Receptor->Caspase_8 Caspase_3 Caspase-3 activation Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed apoptotic pathway modulated by this compound.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound may be mediated through the inhibition of pro-inflammatory pathways such as the NF-κB signaling cascade.

Anti_inflammatory_Pathway Perisesaccharide_B This compound NF_kB_Activation NF-κB Activation Perisesaccharide_B->NF_kB_Activation Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Inflammatory_Stimulus->TLR4 TLR4->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB inhibition.

Conclusion

This guide provides a foundational methodology for the comparative analysis of this compound from different geographical sources. By following a standardized approach to extraction, characterization, and bioactivity assessment, researchers can effectively identify variations in this promising marine natural product. The presented tables and diagrams serve as templates for data organization and mechanistic representation, facilitating a clearer understanding of the structure-activity relationships of this compound. Such comparative studies are essential for unlocking the full therapeutic potential of this marine-derived polysaccharide.

References

A Head-to-Head Comparison of Chitosan and its Synthetic Analog, N-Succinyl Chitosan

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of a natural marine polysaccharide and its synthetically modified counterpart.

In the quest for advanced biomaterials for therapeutic applications, the modification of natural polymers to enhance their inherent beneficial properties is a key area of research. This guide provides a detailed head-to-head comparison of Chitosan, a widely studied natural polysaccharide derived from chitin, and its synthetic analog, N-succinyl chitosan. This comparison focuses on their performance in key biological activities, supported by experimental data, and elucidates their underlying mechanisms of action.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from various studies, offering a clear comparison of the biological activities of Chitosan and N-succinyl chitosan.

Table 1: Comparative Anti-Inflammatory Activity

ParameterChitosanN-Succinyl ChitosanReference
Inhibition of TNF-α secretion (HMC-1 cells)65.1% (at 10 µg/ml)Data not available in direct comparison[1]
Inhibition of IL-8 secretion (HMC-1 cells)49.2% (at 10 µg/ml)Data not available in direct comparison[1]
Reduction of pro-inflammatory cytokinesSignificant reduction in TNF-α, IL-6, and IL-10Effective in reducing inflammation[2][3]

Table 2: Comparative Antioxidant Activity

AssayChitosanN-Succinyl ChitosanReference
DPPH Radical Scavenging ActivityModerate activity, increases with deacetylation degreePronounced and similar activity to glutaryl-chitosan, increases with substitution degree[4][5]
Hydroxyl Radical Scavenging ActivityExhibits scavenging abilityData not available in direct comparison[4]
Superoxide Radical Scavenging ActivityExhibits scavenging abilityData not available in direct comparison[4]

Table 3: Comparative Wound Healing Efficacy

ParameterChitosanN-Succinyl ChitosanReference
Wound Healing TimeEffective in promoting wound healingSignificantly reduced healing time compared to chitosan[6]
Granulation Tissue FormationPromotes formationPromotes formation[6]
EpithelializationEnhances epithelializationEnhances epithelialization[6]
Wound Closure Rate (in vivo)Accelerates wound closureSignificantly accelerates wound closure[7]

Table 4: Comparative Cytotoxicity

Cell LineChitosanN-Succinyl ChitosanReference
L929 cellsLow toxicityNon-toxic[6]
MCF-7 (human breast cancer)Cytotoxic effectMore potent apoptotic activity than chitosan[8]
PC3, HCT116, A549 (cancer cell lines)Cytotoxic with varying LC50 valuesGenerally more potent than chitosan with lower LC50 values[9]

Experimental Protocols: Methodologies for Key Experiments

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

Anti-Inflammatory Activity Assessment: Nitric Oxide (NO) Assay in Macrophages

This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by macrophages in response to inflammatory stimuli and treatment with Chitosan or N-succinyl chitosan.

Cell Culture:

  • The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

Experimental Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Chitosan or N-succinyl chitosan for 1 hour.

  • Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant to measure the amount of nitrite, a stable product of NO.

  • Nitrite concentration is determined using the Griess reagent system.[10][11] Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.[11]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of Chitosan and N-succinyl chitosan to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Reagents:

  • DPPH (0.1 mM in methanol)

  • Chitosan and N-succinyl chitosan solutions of varying concentrations.

  • Ascorbic acid (as a positive control).

Experimental Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.[12]

  • In a 96-well plate, add 100 µL of different concentrations of the sample (Chitosan or N-succinyl chitosan) to 100 µL of the DPPH solution.[13]

  • Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Measure the absorbance at 517 nm using a microplate reader.[12]

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.[12]

In Vitro Wound Healing Assay (Scratch Assay)

This assay is used to assess the effect of Chitosan and N-succinyl chitosan on cell migration, a crucial step in wound healing.

Cell Culture:

  • Human dermal fibroblasts (HDF) or other relevant cell lines are grown to confluence in a 6-well plate.

Experimental Procedure:

  • Create a "scratch" or a cell-free area in the confluent cell monolayer using a sterile pipette tip.

  • Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Add fresh culture medium containing different concentrations of Chitosan or N-succinyl chitosan to the wells. A control group receives only fresh medium.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope with a camera.

  • The rate of wound closure is quantified by measuring the area of the scratch at different time points using image analysis software.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Biological Assays cluster_analysis Data Analysis chitosan Chitosan Solution anti_inflammatory Anti-Inflammatory Assay (NO Production) chitosan->anti_inflammatory antioxidant Antioxidant Assay (DPPH Scavenging) chitosan->antioxidant wound_healing Wound Healing Assay (Scratch Test) chitosan->wound_healing cytotoxicity Cytotoxicity Assay (MTT) chitosan->cytotoxicity nsc N-Succinyl Chitosan Solution nsc->anti_inflammatory nsc->antioxidant nsc->wound_healing nsc->cytotoxicity data Quantitative Data (IC50, % Inhibition, etc.) anti_inflammatory->data antioxidant->data wound_healing->data cytotoxicity->data comparison Head-to-Head Comparison Tables data->comparison

Caption: Experimental workflow for the comparative analysis of Chitosan and N-succinyl chitosan.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates Chitosan Chitosan Chitosan->IKK Inhibits DNA DNA NFkB_p65_p50_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->ProInflammatory_Genes Transcription

Caption: Chitosan's anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

nsc_anti_inflammatory cluster_cell Inflamed Cell (e.g., Macrophage) Inflammatory_Pathway Inflammatory Signaling (e.g., NF-κB pathway) ProInflammatory_Mediators Pro-inflammatory Mediators (TNF-α, iNOS) Inflammatory_Pathway->ProInflammatory_Mediators Leads to production of NSC N-Succinyl Chitosan NSC->ProInflammatory_Mediators Inhibits

Caption: N-succinyl chitosan's inhibitory effect on the production of pro-inflammatory mediators.

References

Independent Verification of the Cytotoxic Effects of Liriopesides B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of Liriopesides B (LPB), a natural steroidal saponin, with established chemotherapy agents. The information presented is collated from independent research studies to offer a comprehensive overview of its potential as an anti-cancer agent. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Comparative Analysis of Cytotoxic Activity

Liriopesides B has demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes. The tables below present the IC50 values for Liriopesides B and commonly used chemotherapy drugs in various cancer cell lines, allowing for a comparative assessment of their cytotoxic efficacy.

Table 1: IC50 Values of Liriopesides B in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
H460Non-Small Cell Lung Cancer2442.62[1]
H1975Non-Small Cell Lung Cancer2432.25[1]
CAL-27Oral Squamous Cell CarcinomaNot Specified11.81 ± 0.51[2]
SASOral Squamous Cell CarcinomaNot Specified13.81 ± 0.72[2]
SCC-9Oral Squamous Cell CarcinomaNot Specified8.10 ± 0.32[2]
Table 2: Comparative IC50 Values of Standard Chemotherapeutic Agents
DrugCancer TypeCell Line(s)Incubation Time (h)IC50 Range (µM)Reference
PaclitaxelNon-Small Cell Lung Cancer14 NSCLC lines120Median: 0.027[3]
PaclitaxelNon-Small Cell Lung CancerA54948~1.92[4]
CisplatinOvarian Cancer7 linesNot Specified0.1 - 0.45 µg/mL[5]
CisplatinOvarian CancerA2780246.84 ± 0.66 µg/mL[6]
GemcitabinePancreatic CancerPANC-1, MIA-PaCa-2720.025 - 0.048[7]
GemcitabinePancreatic CancerPanc-1Not Specified2[8]

Mechanisms of Action: Signaling Pathways

Liriopesides B exerts its cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanisms identified are the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Liriopesides B promotes apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of proteins in the intrinsic (mitochondrial) pathway of apoptosis.

LPB Liriopesides B Bax Bax (Pro-apoptotic) LPB->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) LPB->Bcl2 Downregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1. Liriopesides B induced apoptosis pathway.

Cell Cycle Arrest

Liriopesides B has been shown to induce cell cycle arrest, primarily at the G1/S phase transition. This prevents cancer cells from replicating their DNA and proliferating.

G1 G1 S S G1->S Cell Cycle Progression LPB Liriopesides B p21 p21 (CDK Inhibitor) LPB->p21 Upregulates CDK4_6 CDK4/6-Cyclin D p21->CDK4_6 Inhibits Rb Rb CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits E2F->S Promotes S-phase entry

Figure 2. Liriopesides B induced G1/S cell cycle arrest.

PI3K/Akt/mTOR and MAPK Signaling Pathways

Recent studies have indicated that Liriopesides B also inhibits the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cancer cell growth, survival, and proliferation.

LPB Liriopesides B PI3K PI3K LPB->PI3K Inhibits MAPK MAPK LPB->MAPK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation

Figure 3. Inhibition of PI3K/Akt/mTOR and MAPK pathways by Liriopesides B.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on Liriopesides B's cytotoxic effects.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Liriopesides B or a control substance and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

A Seed cells in 96-well plate B Treat with Liriopesides B A->B C Add MTT reagent B->C D Incubate (4h) C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F

Figure 4. MTT assay workflow.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Harvest the treated and control cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

A Harvest and wash cells B Resuspend in Binding Buffer A->B C Add Annexin V-FITC and Propidium Iodide B->C D Incubate (15 min) C->D E Analyze by Flow Cytometry D->E

Figure 5. Annexin V/PI staining workflow.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) to degrade RNA and incubate for 30 minutes at 37°C.

  • PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

A Harvest and fix cells B Wash with PBS A->B C Treat with RNase A B->C D Stain with Propidium Iodide C->D E Analyze by Flow Cytometry D->E

Figure 6. Cell cycle analysis workflow.

In Vivo Studies

The anti-tumor effects of Liriopesides B have also been evaluated in vivo using xenograft models. In a study on oral squamous cell carcinoma, treatment with Liriopesides B led to a considerable decrease in tumor volume and weight in xenograft models.[2] These findings suggest that the cytotoxic effects observed in vitro translate to anti-tumor activity in a living organism.

Conclusion

The compiled data from independent studies indicate that Liriopesides B is a promising natural compound with significant cytotoxic effects against various cancer cell lines. Its mechanisms of action, involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, are well-documented. While direct comparative studies with standard chemotherapeutics are limited, the available IC50 data suggests a potency that warrants further investigation, particularly in combination therapies. The provided experimental protocols can serve as a foundation for researchers aiming to independently verify and expand upon these findings.

References

Safety Operating Guide

Safe Disposal of Perisesaccharide B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Perisesaccharide B, an oligosaccharide isolated from the root barks of Periploca sepium.[1][2] Adherence to these protocols is essential due to the compound's potential hazards.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is a critical aspect of its disposal.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Safety goggles with side-shields.[3]

  • Hand Protection: Protective gloves.[3]

  • Skin and Body Protection: Impervious clothing.[3]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust formation.[3]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC36H60O18
Molecular Weight780.85 g/mol [3]
Storage (Powder)-20°C[1][3]
Storage (in Solvent)-80°C[3]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[3] The following steps provide a detailed workflow for achieving this in a laboratory setting.

Step 1: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., vials, pipette tips, flasks), and contaminated PPE, must be treated as hazardous waste.

Step 2: Waste Collection and Containment

  • Solid Waste: Collect all solid waste, including leftover this compound powder and contaminated materials, in a clearly labeled, sealed, and leak-proof container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and leak-proof container. Absorb any spills with a finely-powdered liquid-binding material like diatomite and dispose of the absorbent as solid waste.[3]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the name "this compound" and the associated hazard symbols (e.g., harmful, environmentally hazardous).

Step 3: Spill Management

  • In the event of a spill, evacuate personnel from the immediate area.[3]

  • Wearing full PPE, prevent further leakage or spillage.[3]

  • Cover the spill with an absorbent material (e.g., diatomite, universal binders).[3]

  • Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]

Step 4: Storage and Final Disposal

  • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

  • The storage area should be cool and well-ventilated.[3]

  • Arrange for collection by a licensed hazardous waste disposal contractor, following your institution's specific procedures.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

PerisesaccharideB_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_containment Containment & Collection cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Goggles - Protective Gloves - Impervious Clothing - Respirator start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: - Unused Compound - Contaminated Labware - Contaminated PPE waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing  this compound waste_type->liquid_waste Liquid spill Accidental Spill waste_type->spill Spill collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid contain_spill Contain with Absorbent Material spill->contain_spill store_waste Store in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste decontaminate Decontaminate Spill Area with Alcohol contain_spill->decontaminate decontaminate->collect_solid end Dispose via Approved Waste Disposal Plant store_waste->end

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Perisesaccharide B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Perisesaccharide B, a substance identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is critical for minimizing exposure risks and ensuring responsible disposal.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety involves the use of appropriate protective gear. The following table summarizes the recommended PPE for handling this compound, based on established safety data.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety gogglesMust be equipped with side-shields to provide comprehensive protection.[1]
Hands Protective glovesChemically resistant gloves are required to prevent skin contact.[1]
Body Impervious clothingA lab coat or other impervious clothing should be worn to protect the skin.[1]
Respiratory Suitable respiratorUse in areas with adequate ventilation. A respirator is necessary to avoid inhalation of dust or aerosols.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination. Follow these procedural steps:

  • Preparation : Before handling, ensure that an eye-wash station and safety shower are accessible.[1] Confirm that the work area is well-ventilated.[1]

  • Donning PPE : Put on all required personal protective equipment as detailed in the table above.

  • Handling the Substance :

    • Avoid the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash skin thoroughly after handling the substance.[1]

  • In Case of Exposure :

    • If Swallowed : Immediately call a POISON CENTER or a physician. Rinse the mouth with water.[1]

    • Eye Contact : Remove contact lenses if present. Flush eyes immediately with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1]

    • Skin Contact : Rinse the affected skin area thoroughly with large amounts of water. Remove any contaminated clothing and shoes and consult a physician.[1]

    • Inhalation : Move the individual to an area with fresh air immediately.[1]

  • Storage : Keep the container tightly sealed in a cool, well-ventilated area.[1] Store away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Collect Spillage : In the event of a spill, carefully collect the material.[1]

  • Waste Container : Place the collected spillage and any contaminated materials into a designated and approved waste container.

  • Disposal : Dispose of the contents and the container at an approved waste disposal plant.[1] Avoid releasing the substance into the environment.[1]

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_exposure Exposure Response cluster_disposal Disposal prep_ppe Don PPE handle Handle this compound prep_ppe->handle prep_area Prepare Ventilated Area prep_area->prep_ppe exposure Exposure Event handle->exposure If exposure occurs spill Collect Spillage handle->spill If spill occurs waste Dispose in Approved Container handle->waste After use first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical spill->waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perisesaccharide B
Reactant of Route 2
Reactant of Route 2
Perisesaccharide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.